Product packaging for Edratide(Cat. No.:CAS No. 433922-67-9)

Edratide

Cat. No.: B1602343
CAS No.: 433922-67-9
M. Wt: 2309.5 g/mol
InChI Key: VXXZQHUWZSRPAM-CDJUQFLLSA-N
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Description

Edratide is under investigation in clinical trial NCT00203151 (A Study to Evaluate the Tolerability, Safety and Effectiveness of this compound in the Treatment of Lupus).
based on the complementarity determining region of human 16/6Id;  do not confuse with CDR1 protein, human

Structure

2D Structure

Chemical Structure Depiction
molecular formula C111H149N27O28 B1602343 Edratide CAS No. 433922-67-9

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C111H149N27O28/c1-5-59(3)94(107(163)123-57-93(150)151)135-103(159)82(49-64-53-119-72-22-11-8-19-69(64)72)131-99(155)77(38-41-92(148)149)127-98(154)76(37-40-91(146)147)125-89(144)55-121-96(152)74(24-13-14-42-112)124-90(145)56-122-106(162)85-26-16-44-137(85)110(166)86-27-17-45-138(86)109(165)78(36-39-87(114)142)129-97(153)75(25-15-43-117-111(115)116)128-108(164)95(60(4)6-2)136-104(160)83(50-65-54-120-73-23-12-9-20-70(65)73)133-105(161)84(58-139)134-102(158)81(48-63-52-118-71-21-10-7-18-68(63)71)132-101(157)80(47-62-30-34-67(141)35-31-62)130-100(156)79(126-88(143)51-113)46-61-28-32-66(140)33-29-61/h7-12,18-23,28-35,52-54,59-60,74-86,94-95,118-120,139-141H,5-6,13-17,24-27,36-51,55-58,112-113H2,1-4H3,(H2,114,142)(H,121,152)(H,122,162)(H,123,163)(H,124,145)(H,125,144)(H,126,143)(H,127,154)(H,128,164)(H,129,153)(H,130,156)(H,131,155)(H,132,157)(H,133,161)(H,134,158)(H,135,159)(H,136,160)(H,146,147)(H,148,149)(H,150,151)(H4,115,116,117)/t59-,60-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXZQHUWZSRPAM-CDJUQFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C111H149N27O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195840
Record name Edratide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433922-67-9
Record name Edratide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433922679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edratide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edratide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDRATIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38PLP07BKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Immunomodulatory Role of hCDR1 Peptide (Edratide) in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and widespread immune dysregulation. Current treatments often rely on broad immunosuppression, leading to significant side effects. The hCDR1 peptide, also known as Edratide, represents a targeted immunomodulatory approach designed to restore immune balance rather than suppress the entire immune system. This document provides a comprehensive technical overview of hCDR1, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

hCDR1 is a synthetic peptide composed of 19 amino acids, based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1] Its proposed mechanism of action involves the induction of regulatory T cells (Tregs), which in turn orchestrate a cascade of events to downregulate autoreactive T and B cells, reduce pathogenic autoantibodies, and modulate cytokine profiles.[2] Preclinical studies in various murine models of lupus have demonstrated the potential of hCDR1 to ameliorate disease manifestations, including reducing proteinuria and delaying the production of anti-DNA antibodies.[3][4]

Clinical evaluation of hCDR1 has included two Phase I trials and a significant Phase II trial (PRELUDE), collectively involving over 400 patients.[2] While the PRELUDE trial did not meet its primary endpoint based on the Systemic Lupus Erythematosus Disease Activity Index (SLEDAI) scale, it showed promising results in secondary endpoints, particularly the British Isles Lupus Assessment Group (BILAG) index, with the 0.5 mg weekly dose demonstrating a notable effect.[1][2][5] Furthermore, treatment with hCDR1 has been shown to be well-tolerated with a favorable safety profile.[2][5] Mechanistic studies in human subjects have correlated hCDR1 treatment with a significant reduction in interferon-alpha (IFN-α) expression, a key cytokine in SLE pathogenesis, and a decrease in disease activity.[6]

This guide will delve into the quantitative results from these studies, present the methodologies behind the key experiments, and provide visual representations of the signaling pathways and experimental workflows to offer a detailed understanding of hCDR1's function and potential as a therapeutic agent for autoimmune diseases.

Mechanism of Action

The primary mechanism of hCDR1 involves the specific upstream immunomodulation through the generation of regulatory T cells (Tregs).[2] These induced Tregs then initiate a physiological cascade that restores immune homeostasis.

Key immunomodulatory effects include:

  • Induction of Regulatory T Cells (Tregs): hCDR1 treatment leads to an increase in CD4+CD25+FoxP3+ functional regulatory T cells. This is mediated, at least in part, by the upregulation of Transforming Growth Factor-beta (TGF-β), which promotes the expression of the Treg-specific transcription factor FoxP3.[7]

  • Cytokine Modulation:

    • Downregulation of Pro-inflammatory Cytokines: hCDR1 significantly reduces the expression of pathogenic cytokines implicated in SLE, including Interferon-alpha (IFN-α), Interleukin-1beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).[4][6][8]

    • Upregulation of Immunosuppressive Cytokines: The peptide enhances the expression of TGF-β, a key cytokine involved in immune tolerance and suppression of autoimmune responses.[7][8]

  • Regulation of Apoptosis: hCDR1 influences apoptosis pathways to promote immune cell homeostasis. It downregulates the expression of pro-apoptotic molecules like caspase-3 and caspase-8, while upregulating the anti-apoptotic molecule Bcl-xL, leading to a reduction in apoptosis rates.[7][9]

  • B-Cell Modulation: The treatment has been shown to diminish the production of B-cell activating factor (BAFF/BLyS), a critical survival factor for B cells, thereby potentially reducing the autoreactive B cell pool.[8][10]

Signaling Pathway Diagram

hCDR1_Mechanism_of_Action hCDR1 hCDR1 (this compound) T_Cell Autoreactive T-Cell hCDR1->T_Cell Modulates Apoptosis_Regulation Apoptosis Regulation hCDR1->Apoptosis_Regulation Regulates Treg Regulatory T-Cell (Treg) (CD4+CD25+FoxP3+) T_Cell->Treg Induces Differentiation via TGF-β B_Cell Autoreactive B-Cell T_Cell->B_Cell Activates Treg->T_Cell Suppresses Treg->B_Cell Suppresses Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IFN-α, IL-1β, TNF-α, IFN-γ) Treg->Pro_Inflammatory_Cytokines Downregulates Anti_Inflammatory_Cytokines Immunosuppressive Cytokines (TGF-β) Treg->Anti_Inflammatory_Cytokines Upregulates Disease_Amelioration Amelioration of SLE Manifestations Treg->Disease_Amelioration Leads to Autoantibodies Autoantibody Production B_Cell->Autoantibodies Produces Pro_Inflammatory_Cytokines->Disease_Amelioration Contributes to Apoptosis_Regulation->T_Cell Reduces Apoptosis (↑Bcl-xL, ↓Caspases) Autoantibodies->Disease_Amelioration Contributes to Experimental_Workflow Start Patient Blood Sample Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation RNA_Extraction Total RNA Extraction PBMC_Isolation->RNA_Extraction Gene Expression Analysis Surface_Staining Cell Surface Staining (Anti-CD4, Anti-CD25, etc.) PBMC_Isolation->Surface_Staining Cell Population Analysis cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis RT_PCR Real-Time RT-PCR (Gene Expression Quantification) cDNA_Synthesis->RT_PCR Gene_Analysis Analysis of Cytokine, Apoptosis & Treg-related Genes RT_PCR->Gene_Analysis Fix_Perm Fixation & Permeabilization Surface_Staining->Fix_Perm Intra_Staining Intracellular Staining (Anti-FoxP3) Fix_Perm->Intra_Staining FACS Flow Cytometry Acquisition Intra_Staining->FACS Treg_Analysis Quantification of Treg Population FACS->Treg_Analysis

References

Edratide and the Regulation of Lymphocyte Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edratide (hCDR1), a synthetic peptide based on the complementarity-determining region 1 of a human anti-DNA monoclonal antibody, has been investigated as a potential therapeutic agent for Systemic Lupus Erythematosus (SLE). A key aspect of its mechanism of action is the modulation of the immune system, including the regulation of lymphocyte apoptosis, a process often dysregulated in SLE. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's effects on lymphocyte apoptosis, supported by preclinical and clinical data. It includes a summary of quantitative findings, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and the dysregulation of T and B lymphocytes.[1][2] The pathogenesis of SLE is complex, involving impaired clearance of apoptotic cells and a subsequent breakdown in self-tolerance.[1] Lymphocytes from SLE patients often exhibit accelerated and increased rates of apoptosis, which can paradoxically contribute to the autoimmune response by providing a source of self-antigens.[1]

This compound (also known as TV-4710) is a 19-amino-acid peptide developed to modulate the autoimmune response in SLE. Preclinical and clinical studies have demonstrated that this compound exerts its immunomodulatory effects through various mechanisms, including the crucial regulation of apoptosis in lymphocytes.[3] This guide will delve into the technical details of this compound's role in this process.

Mechanism of Action: Regulation of Apoptosis

This compound has been shown to influence the intrinsic apoptosis pathway in lymphocytes by modulating the expression of key regulatory proteins. In a well-established murine model of SLE, treatment with this compound led to a significant reduction in the rate of lymphocyte apoptosis.[4] This effect was associated with the downregulation of pro-apoptotic proteins and the upregulation of anti-apoptotic molecules.[4]

Modulation of Caspase Activity

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. This compound treatment in a murine SLE model resulted in the downregulation of two key executioner caspases:[4]

  • Caspase-3: A critical executioner caspase responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

  • Caspase-8: An initiator caspase that is activated in response to extrinsic death signals, but can also be involved in the intrinsic pathway.

Upregulation of Bcl-xL

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptosis pathway. This compound has been shown to upregulate the expression of Bcl-xL, an anti-apoptotic member of this family.[4] Bcl-xL functions by inhibiting the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade. The upregulation of Bcl-xL by this compound-treated CD4+CD25+ regulatory T cells can also induce Bcl-xL expression in other T cells, suggesting a mechanism for bystander suppression of apoptosis.[4]

The Fas/FasL Pathway in SLE

The Fas (CD95)/Fas ligand (FasL) pathway is a major extrinsic apoptosis pathway involved in the regulation of lymphocyte homeostasis.[5] Dysregulation of this pathway is implicated in the pathogenesis of SLE. While direct modulation of the Fas/FasL pathway by this compound has not been definitively established in the reviewed literature, its known effects on downstream caspases suggest a potential for crosstalk. In SLE, T cells can exhibit altered responses to Fas signaling, sometimes leading to proliferation instead of apoptosis, contributing to the autoimmune state.[6]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.

Table 1: Preclinical Efficacy of this compound in a Murine SLE Model
ParameterControl (SLE mice)This compound-treated (SLE mice)Key FindingReference
Apoptosis Rate IncreasedReducedThis compound treatment reduces the elevated rate of lymphocyte apoptosis.[4]
Caspase-3 Expression UpregulatedDownregulatedThis compound downregulates the expression of the key executioner caspase-3.[4]
Caspase-8 Expression UpregulatedDownregulatedThis compound downregulates the expression of the initiator caspase-8.[4]
Bcl-xL Expression DownregulatedUpregulatedThis compound upregulates the expression of the anti-apoptotic protein Bcl-xL.[4]
Table 2: Overview of the Phase II PRELUDE Clinical Trial (NCT00203151)
ParameterDetailsReference
Study Design Phase II, randomized, double-blind, placebo-controlled, multinational, multicenter
Patient Population 340 patients with active SLE (SLEDAI-2K score of 6-12)
Treatment Arms Placebo, this compound 0.5 mg, this compound 1.0 mg, this compound 2.5 mg (weekly subcutaneous injections)
Primary Endpoint Reduction in SLE Disease Activity Index 2000 (SLEDAI-2K) score[2]
Secondary Endpoint British Isles Lupus Assessment Group (BILAG) Responder Index
Primary Outcome Primary endpoint not met
Secondary Outcome 0.5 mg this compound dose met the BILAG secondary endpoint (OR=2.09, p=0.03)[7][8]
Safety This compound was found to be safe and well-tolerated

Experimental Protocols

The following sections provide representative methodologies for the key experiments cited in the study of this compound. These are intended as a guide for researchers and may require optimization for specific experimental conditions.

Induction of Experimental SLE in Mice
  • Animal Model: BALB/c mice are typically used.[4]

  • Induction: Experimental SLE can be induced by immunization with a human anti-DNA monoclonal antibody that expresses a major idiotype (e.g., 16/6 Id).[4]

  • Treatment: this compound (hCDR1) or a vehicle control is administered, typically via subcutaneous injection, at specified doses and frequencies.[4]

Lymphocyte Apoptosis Assay (General Protocol)
  • Cell Isolation: Isolate lymphocytes from the spleens of treated and control mice.

  • Apoptosis Detection: Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

    • Wash cells in PBS and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Caspase and Bcl-xL Analysis:

    • Western Blot: Lyse isolated lymphocytes and determine the protein concentrations. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against caspase-3, caspase-8, and Bcl-xL. Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.

    • Real-time PCR: Extract total RNA from lymphocytes and reverse transcribe to cDNA. Perform quantitative real-time PCR using specific primers for the genes encoding caspase-3, caspase-8, and Bcl-xL. Normalize expression to a reference gene.

Lymphocyte Proliferation Assay (General Protocol)
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[9]

  • Cell Culture: Plate the PBMCs in a 96-well plate in a suitable culture medium.

  • Stimulation: Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen in the presence or absence of varying concentrations of this compound.[10]

  • Proliferation Measurement ([³H]-Thymidine Incorporation):

    • After a specified incubation period (e.g., 72 hours), add [³H]-thymidine to each well and incubate for an additional 18-24 hours.[11]

    • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]-thymidine is proportional to the degree of cell proliferation.[11]

Cytokine Profiling (General Protocol)
  • Sample Collection: Collect serum or plasma from patients or culture supernatants from in vitro experiments.

  • Multiplex Bead Array (e.g., Luminex):

    • Use a commercially available multiplex bead-based immunoassay kit for the simultaneous quantification of multiple cytokines (e.g., IL-1β, TNF-α, IFN-γ, IL-10, TGF-β).[12]

    • Incubate the samples with a mixture of antibody-coupled beads, each specific for a different cytokine.

    • Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin conjugate.

    • Analyze the beads using a multiplex array reader. The intensity of the phycoerythrin signal is proportional to the concentration of the specific cytokine.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Edratide_Apoptosis_Pathway cluster_this compound This compound (hCDR1) cluster_Cellular_Effects Lymphocyte This compound This compound Bcl_xL Bcl-xL (Anti-apoptotic) This compound->Bcl_xL Upregulates Caspase8 Caspase-8 (Pro-apoptotic) This compound->Caspase8 Downregulates Caspase3 Caspase-3 (Pro-apoptotic) This compound->Caspase3 Downregulates Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Caspase8->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: this compound's known effects on the intrinsic apoptosis pathway in lymphocytes.

Fas_FasL_Pathway cluster_Extrinsic_Signal Extrinsic Signal cluster_Intracellular_Cascade Intracellular Cascade FasL Fas Ligand (FasL) Fas Fas Receptor (CD95) FasL->Fas Binds to FADD FADD Fas->FADD Recruits Pro_Caspase8 Pro-caspase-8 FADD->Pro_Caspase8 Recruits Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Cleavage & Activation Apoptosis Apoptosis Caspase8->Apoptosis Initiates Caspase Cascade to Apoptosis

Caption: Generalized Fas/FasL-mediated extrinsic apoptosis pathway in lymphocytes.

Experimental_Workflow cluster_InVivo In Vivo / Clinical cluster_ExVivo_Analysis Ex Vivo Analysis cluster_Assays Assays Animal_Model SLE Animal Model or Human Subjects Treatment This compound Administration Animal_Model->Treatment Sample_Collection Blood/Tissue Collection Treatment->Sample_Collection Cell_Isolation Lymphocyte Isolation Sample_Collection->Cell_Isolation Cytokine_Assay Cytokine Profiling Sample_Collection->Cytokine_Assay Apoptosis_Assay Apoptosis Assay Cell_Isolation->Apoptosis_Assay Proliferation_Assay Proliferation Assay Cell_Isolation->Proliferation_Assay

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound represents a targeted therapeutic approach for SLE that includes the modulation of lymphocyte apoptosis. Preclinical evidence strongly suggests that this compound can restore a more balanced state of immune regulation by downregulating pro-apoptotic caspases and upregulating the anti-apoptotic protein Bcl-xL in lymphocytes. While a large Phase II clinical trial did not meet its primary endpoint, a statistically significant clinical benefit was observed at the 0.5 mg dose, and the treatment was well-tolerated. Further research is warranted to fully elucidate the intricate molecular pathways through which this compound mediates its effects and to identify patient populations that may derive the most significant benefit from this novel therapeutic peptide. This guide provides a foundational understanding for researchers and drug development professionals engaged in the ongoing effort to develop more effective treatments for SLE.

References

The Role of Edratide in Modulating T Cell and B Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edratide (hCDR1) is a synthetic peptide immunomodulator under investigation for the treatment of Systemic Lupus Erythematosus (SLE), a complex autoimmune disease characterized by dysregulated T and B cell function. Unlike broad-spectrum immunosuppressants, this compound exhibits a targeted mechanism of action, aiming to restore immune homeostasis rather than inducing general suppression. This technical guide provides an in-depth review of the molecular and cellular mechanisms by which this compound modulates T and B lymphocyte function, supported by quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a 19-amino-acid peptide (H-G-Y-Y-W-S-W-I-R-Q-P-P-G-K-G-E-E-W-I) based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1][2] Its development is predicated on the hypothesis that it can induce a tolerogenic response, leading to the downregulation of autoreactive T and B cells that drive SLE pathogenesis.[1][2] Clinical studies have shown that this compound is safe and well-tolerated, with a weekly subcutaneous dose of 0.5 mg demonstrating the most promising clinical efficacy in a Phase II trial.[1][2]

Modulation of T Cell Function

This compound's primary effect on the T cell lineage is the induction and expansion of regulatory T cells (Tregs), which are crucial for maintaining self-tolerance. This leads to a cascade of downstream effects that collectively dampen autoimmune responses.

Mechanism of Action: Induction of a Regulatory Phenotype

This compound treatment leads to a significant upregulation of CD4+CD25+ T cells, a key phenotype of Tregs. This expansion is associated with increased expression of the master regulatory transcription factor Forkhead box P3 (FoxP3).[3] These induced Tregs exert their suppressive function in part through the upregulation of the immunosuppressive cytokine Transforming Growth Factor-beta (TGF-β).[3] The subsequent cascade involves the downregulation of key pro-inflammatory cytokines implicated in SLE pathology, including IFN-γ, TNF-α, and IL-1β.[3]

A crucial aspect of this compound's effect on T cells is the modulation of apoptosis. In the pathological state of SLE, lymphocytes exhibit an increased rate of apoptosis. This compound treatment reverses this trend, reducing apoptosis in the overall lymphocyte population.[4] This is achieved by downregulating the expression of pro-apoptotic executioner enzymes Caspase-3 and Caspase-8, and upregulating the anti-apoptotic protein Bcl-xL.[3][4]

T_Cell_Modulation cluster_0 This compound Administration cluster_1 T Cell Compartment This compound This compound (hCDR1) Treg CD4+CD25+ Tregs This compound->Treg Induces Expansion Caspases Caspase-3 & 8 Expression This compound->Caspases Downregulates BclXL Bcl-xL Expression This compound->BclXL Upregulates FoxP3 FoxP3 Expression Treg->FoxP3 Upregulates TGFb TGF-β Expression Treg->TGFb Upregulates Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-1β) TGFb->Cytokines Downregulates Apoptosis Pathological Apoptosis Caspases->Apoptosis Promotes BclXL->Apoptosis Inhibits

Caption: this compound's signaling cascade in T cell modulation.
Quantitative Data: T Cell Modulation

The following table summarizes the quantitative effects of this compound on gene expression in Peripheral Blood Mononuclear Cells (PBMCs) from SLE patients.

Gene TargetCell Type / SourceEffect ObservedReference
Regulatory Markers
FoxP3PBMC (Human)Upregulated (~60% increase vs. baseline)[3]
TGF-βPBMC (Human)Upregulated (~50% increase vs. baseline)[3]
CD4+CD25+ CellsSplenocytes (Mouse)Upregulated by 30-40%
Pro-inflammatory Cytokines
IFN-γPBMC (Human)Downregulated (~55% decrease vs. baseline)[3]
TNF-αPBMC (Human)Downregulated (~40% decrease vs. baseline)[3]
IL-1βPBMC (Human)Downregulated (~50% decrease vs. baseline)[3]
IL-10*PBMC (Human)Downregulated (~65% decrease vs. baseline)[3]
Apoptosis Regulators
Caspase-3PBMC (Human)Downregulated (~45% decrease vs. baseline)[3]
Caspase-8PBMC (Human)Downregulated (~50% decrease vs. baseline)[3]
Bcl-xLLymphocytes (Mouse)Upregulated[4]
Note: In the context of SLE, IL-10 can act as a pro-inflammatory, B cell-stimulating cytokine.

Modulation of B Cell Function

This compound modulates B cell function primarily by downregulating key survival factors and promoting the apoptosis of autoreactive B cells, thereby reducing the production of autoantibodies.

Mechanism of Action: Targeting B Cell Survival

A key target of this compound is the B-Lymphocyte Stimulator (BLyS), also known as B-cell Activating Factor (BAFF). BLyS is a critical survival factor for B cells, and its overexpression in SLE contributes to the survival of autoreactive B cell clones. This compound treatment significantly downregulates BLyS gene expression.[3]

Furthermore, this compound modulates the CD74/Macrophage Migration Inhibitory Factor (MIF) pathway in B cells. In SLE, B cells overexpress the cell surface receptor CD74. Treatment with this compound leads to a downregulation of CD74 and its downstream anti-apoptotic signaling molecules, Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic molecule Caspase-8 in B cells. This dual action of reducing survival signals (BLyS) and promoting apoptotic signals (via CD74 pathway) culminates in the downregulation of pathogenic B cells.

B_Cell_Modulation cluster_0 This compound Administration cluster_1 B Cell Compartment This compound This compound (hCDR1) BLyS BLyS (BAFF) Expression This compound->BLyS Downregulates CD74 CD74/MIF Pathway This compound->CD74 Downregulates Survival Autoreactive B Cell Survival BLyS->Survival Promotes Bcl2 Bcl-2 & Bcl-xL Expression CD74->Bcl2 Upregulates Caspase8_B Caspase-8 Expression CD74->Caspase8_B Downregulates Bcl2->Survival Promotes Caspase8_B->Survival Inhibits RT_PCR_Workflow cluster_workflow RT-PCR Experimental Workflow start Isolate PBMCs from SLE Patient Blood culture Culture & Treat with This compound or Vehicle start->culture rna_extraction Extract Total RNA culture->rna_extraction cDNA_synthesis Synthesize cDNA rna_extraction->cDNA_synthesis qPCR Perform qPCR with SYBR Green cDNA_synthesis->qPCR analysis Analyze Data (ΔΔCt Method) qPCR->analysis end Relative Gene Expression Data analysis->end Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow start Culture & Treat Cells with this compound harvest Harvest Cells (Adherent + Supernatant) start->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide (PI) wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Cell Populations analyze->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Edratide's Effect on Cytokine Profiles in Lupus Models

This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound (hCDR1, TV-4710), a novel synthetic peptide, on cytokine profiles in preclinical and clinical models of Systemic Lupus Erythematosus (SLE). This compound has been shown to ameliorate clinical manifestations of lupus by altering the expression of key cytokines involved in the disease's pathogenesis.

Introduction to this compound and its Mechanism of Action

Systemic Lupus Erythematosus is a complex autoimmune disease characterized by the dysregulation of B and T cells, leading to the production of autoantibodies and systemic inflammation.[1][2][3] Cytokines play a central role in this immune dysregulation.[1][2][3] this compound is a synthetic peptide based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[4] Its therapeutic potential lies in its ability to modulate the immune system in a targeted manner. Treatment with this compound leads to a cascade of events that culminates in the downregulation of autoreactive T and B cells associated with SLE.[4][5] A key part of this mechanism is the restoration of the immune balance through the modulation of pathogenic and regulatory cytokine expression.[1][2][3]

Experimental Models for Studying this compound's Effects

The immunomodulatory effects of this compound have been evaluated in various well-established lupus models:

  • Spontaneous Murine Models: The (NZB x NZW)F1 mouse is a widely used model that spontaneously develops an autoimmune disease closely resembling human SLE, including the production of autoantibodies and immune-complex-mediated glomerulonephritis.[6][7][8]

  • Induced Murine Models: Experimental SLE can be induced in strains like BALB/c mice through immunization with an anti-DNA monoclonal antibody (mAb) that expresses a major idiotype, the 16/6Id.[9]

  • Human Studies (Clinical Trials): this compound's effects on gene expression have been studied in peripheral blood mononuclear cells (PBMCs) from SLE patients participating in Phase II clinical trials.[1][2][3][5] These studies involved patients with active, mild-to-moderate SLE.[4][5]

Detailed Experimental Protocols

The methodologies employed across studies to evaluate this compound's impact on cytokine profiles share common principles.

3.1. This compound Administration

  • Murine Models: In studies using (NZB x NZW)F1 mice with established lupus, this compound (hCDR1) was administered, typically via subcutaneous injection. The treatment protocol involved treating older, diseased mice and comparing them to vehicle-treated controls and young, disease-free mice.[6][7][8]

  • Human Clinical Trials: In a Phase II study (PRELUDE, NCT00203151), patients with active SLE were administered weekly subcutaneous injections of this compound at doses of 0.5 mg, 1.0 mg, or 2.5 mg, or a placebo, for 26 weeks.[5][10][11] The 0.5 mg weekly dose was identified as the most effective.[5]

3.2. Sample Collection and Preparation

  • Murine Models: Spleen cells were harvested from treated and control mice. RNA was then extracted from these cells for gene expression analysis.[6][7][8]

  • Human Studies: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples taken from SLE patients at baseline (week 0) and various time points throughout the treatment period (e.g., week 24).[1]

3.3. Cytokine Measurement Techniques

The primary method cited for quantifying cytokine levels in response to this compound treatment is the analysis of messenger RNA (mRNA) expression.

  • Real-Time Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): This technique was used to determine the gene expression levels of specific cytokines and other regulatory molecules. RNA extracted from PBMCs (human) or spleen cells (murine) was reverse transcribed into cDNA, which then served as the template for real-time PCR amplification using specific primers for the target genes.[1][6][7][8] The results are often presented as a percentage of gene expression at a specific time point compared to baseline levels before treatment.[1]

Experimental Workflow for Cytokine Gene Expression Analysis

G cluster_model Model Selection cluster_treatment Treatment Phase cluster_sampling Sample Collection & Processing cluster_analysis Molecular Analysis lupus_model Lupus Model (e.g., (NZB x NZW)F1 mice or Human SLE Patients) treatment Weekly Subcutaneous Administration lupus_model->treatment This compound This compound (e.g., 0.5 mg) treatment->this compound placebo Placebo/Vehicle Control treatment->placebo sampling Sample Collection (Spleen Cells or PBMCs) This compound->sampling placebo->sampling rna_extraction Total RNA Extraction sampling->rna_extraction rt_pcr Real-Time RT-PCR rna_extraction->rt_pcr analysis Quantification of Gene Expression (Cytokines, FoxP3, Caspases) rt_pcr->analysis

Caption: Workflow for assessing this compound's effect on cytokine gene expression.

Quantitative Data on Cytokine Profile Modulation

This compound treatment leads to a significant shift in the cytokine balance, characterized by the suppression of pro-inflammatory cytokines and the enhancement of immunosuppressive ones.

Table 1: Down-Regulation of Pathogenic Cytokine Gene Expression in Human SLE Patients

Data summarized from a study on PBMCs from 5 patients treated with this compound vs. 4 with placebo for 24-26 weeks.[1][2][3]

Cytokine/MoleculeFunction in SLEEffect of this compound TreatmentSignificance
IL-1β Pro-inflammatory cytokineSignificant down-regulation of mRNA expressionp < 0.01 (this compound vs. Placebo)[1]
TNF-α Pro-inflammatory cytokine, promotes tissue damageSignificant down-regulation of mRNA expressionp < 0.01 (this compound vs. Placebo)[1][5]
IFN-γ Key pathogenic Th1 cytokineSignificant down-regulation of mRNA expressionp < 0.01 (this compound vs. Placebo)[1][2]
IL-10 Pathogenic in SLE despite regulatory functions elsewhereSignificant down-regulation of mRNA expressionp < 0.01 (this compound vs. Placebo)[1][5]
IFN-α Central role in lupus pathogenesisSignificant and specific down-regulation of gene expression[5][12]
BLyS (BAFF) B-cell survival and differentiation factorSignificant down-regulation of mRNA expressionp < 0.01 (this compound vs. Placebo)[1]

Table 2: Up-Regulation of Regulatory Molecule Gene Expression in Human SLE Patients

Data summarized from the same study on PBMCs from SLE patients.[1][2][3]

Cytokine/MoleculeFunction in SLEEffect of this compound TreatmentSignificance
TGF-β Immunosuppressive cytokine, promotes regulatory T cellsSignificant up-regulation of mRNA expressionSignificantly higher than placebo group[1][2]
FoxP3 Master transcription factor for regulatory T cellsProminent up-regulation of mRNA expression (216 ± 94.6%)Difference did not reach statistical significance vs. placebo, likely due to small sample size[1]

Table 3: Modulation of Gene Expression in Murine Lupus Models

Data summarized from studies in (NZB x NZW)F1 mice.[6][7][8]

Gene/MoleculeEffect of this compound Treatment
Pathogenic Cytokines (e.g., IFN-γ, IL-10, IL-1β) Down-regulated production[12]
Immunosuppressive Cytokine (TGF-β) Increased production[12][13]
Tnfsf4 (OX40 Ligand) Expression restored towards control levels
Il5ra, Zbtb20, Nid1 Expression restored towards control levels
Tfpi, S100a8 Expression restored towards control levels

Treatment with this compound was found to restore the expression of 22% of genes that were differentially expressed in diseased mice back to levels observed in healthy controls.[6][7][8]

Signaling Pathways and Immunomodulatory Cascade

The therapeutic effect of this compound is mediated through a multi-step immunomodulatory cascade that re-establishes immune tolerance. The treatment induces functional regulatory T cells (Tregs), which in turn orchestrate the suppression of pathogenic immune responses.

The proposed mechanism is as follows:

  • Induction of Regulatory T cells: this compound treatment leads to the expansion of functional CD4+CD25+FoxP3+ regulatory T cells.[1]

  • Upregulation of TGF-β and FoxP3: This induction is associated with the upregulation of the master regulatory gene FoxP3 and the immunosuppressive cytokine TGF-β.[1][2][3][13] TGF-β plays a key role in the suppressive function of these induced Tregs.[13]

  • Suppression of Pathogenic Cytokines: The enhanced regulatory environment leads to the significant downregulation of pro-inflammatory and pathogenic cytokines central to lupus, including IFN-γ, TNF-α, IL-1β, and IL-10.[1][5][12]

  • Downregulation of Apoptosis: this compound also reduces the accelerated apoptosis seen in lupus T cells by down-regulating the expression of pro-apoptotic molecules like caspase-3 and caspase-8.[1][9]

  • Clinical Amelioration: This comprehensive shift in the immune milieu from an inflammatory to a regulatory state culminates in the amelioration of clinical lupus manifestations, including reduced autoantibody production and improved disease activity scores (SLEDAI and BILAG).[1][2][3][5]

Proposed Immunomodulatory Cascade of this compound in SLE

G cluster_treg Regulatory T Cell Induction cluster_down Down-Regulation of Pathogenic Pathways This compound This compound (hCDR1) treg Induction of Functional CD4+CD25+FoxP3+ Tregs This compound->treg initiates tgfb TGF-β treg->tgfb foxp3 FoxP3 treg->foxp3 apoptosis Pro-Apoptotic Molecules (Caspase-3, Caspase-8) treg->apoptosis suppresses blys BLyS (BAFF) treg->blys suppresses cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-1β, IL-10, IFN-α) tgfb->cytokines suppresses foxp3->cytokines suppresses result Amelioration of Lupus Manifestations cytokines->result leads to apoptosis->result leads to blys->result leads to

Caption: this compound initiates a cascade that enhances regulatory pathways.

Conclusion

This compound demonstrates a significant and beneficial immunomodulatory effect on the cytokine profiles in both murine and human lupus models. By suppressing key pathogenic cytokines (IFN-γ, TNF-α, IL-1β, IL-10, IFN-α) and B-cell stimulating factors (BLyS), while simultaneously upregulating the master regulatory gene FoxP3 and the immunosuppressive cytokine TGF-β, this compound helps restore a more balanced and tolerant immune state. These molecular changes correlate with the amelioration of clinical disease activity, positioning this compound as a potential disease-specific therapeutic agent for SLE. Further long-term studies are warranted to fully establish its efficacy and place in the clinical management of lupus.[4][5]

References

The Immunomodulatory Properties of Edratide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edratide (also known as hCDR1 or TV-4710) is a synthetic peptide of 19 amino acids designed as a specific immunomodulatory agent for the treatment of Systemic Lupus Erythematosus (SLE).[1] Its sequence is based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody, which is associated with a major idiotype (16/6 Id) found to have clinical relevance in SLE patients.[2] Preclinical and clinical studies have demonstrated that this compound exerts its therapeutic potential not through general immunosuppression, but by targeting specific pathways that are dysregulated in SLE. It has been shown to downregulate autoreactive T and B cells, modulate pathogenic cytokine profiles, reduce apoptosis, and promote the function of regulatory T cells (Tregs).[1][3] While a Phase II clinical trial showed a favorable safety profile but did not meet its primary efficacy endpoints, significant clinical effects were observed in secondary endpoints and specific patient subgroups, supporting the need for further investigation.[4][5] This document provides an in-depth overview of the quantitative data, experimental methodologies, and proposed mechanisms of action for this compound.

Quantitative Data from Clinical and Immunological Studies

The immunomodulatory effects of this compound have been quantified in both a significant Phase II clinical trial (PRELUDE) and smaller mechanistic studies. The following tables summarize the key findings.

Table 1: Efficacy Results from the Phase II PRELUDE Trial (NCT00203151)
EndpointTreatment Group (Dose)ResultOdds Ratio (OR)p-valueCitation
Primary Endpoint 0.5 mg, 1.0 mg, 2.5 mgNot Met --[2][4][5]
Reduction in SLEDAI-2K Score
Secondary Endpoint 0.5 mg this compound vs. PlaceboMet 2.090.03[4][5][6]
BILAG Responder Index¹
Post-Hoc Analysis 0.5 mg this compound vs. Placebo17% vs. 29%0.430.039[7]
Medicinal Flare Rate
Post-Hoc Analysis 0.5 mg this compound vs. Placebo34% vs. 20%-0.058[7]
Composite SLE Responder Index (cSRI)

¹British Isles Lupus Assessment Group (BILAG) Responder Index[4]

Table 2: Immunomodulatory and Clinical Effects in a 26-Week Mechanistic Study of SLE Patients
ParameterBaseline (Mean ± SD)Week 26 (Mean ± SD)Changep-valueCitation
Clinical Activity Scores
SLEDAI-2K Score8.0 ± 2.454.4 ± 1.67▼ 45%0.02[3][8]
BILAG Score8.2 ± 2.73.6 ± 2.9▼ 56%0.03[3][8]
Gene Expression in PBMCs Change from Baseline at Week 24
IL-1β, TNF-α, IFN-γ, IL-10 mRNADownregulated--Significant[3][8]
B-lymphocyte Stimulator (BLyS) mRNADownregulated--Significant[3][8]
Caspase-3 & Caspase-8 mRNADownregulated--Significant[3][8]
TGF-β & FoxP3 mRNAUpregulated--Significant[3][8]

Experimental Protocols and Methodologies

The following sections detail the methodologies employed in the key clinical and preclinical studies investigating this compound.

PRELUDE Phase II Clinical Trial (NCT00203151)

This was a multinational, multicenter, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of this compound in patients with mild-to-moderate SLE.[4]

  • Randomization and Treatment: Eligible subjects were randomized in a 1:1:1:1 ratio to one of four treatment arms: subcutaneous weekly injections of 0.5 mg this compound, 1.0 mg this compound, 2.5 mg this compound, or a placebo. The treatment duration was 26 weeks.[4][9]

  • Steroid Management: The protocol included an initial 8-week phase where the baseline steroid dose was to be kept stable, followed by an 18-week steroid-tapering phase with a suggested gradual reduction.[4]

  • Endpoint Assessment:

    • Secondary Endpoints: Included the British Isles Lupus Assessment Group (BILAG) Responder Index and analysis of disease flares.[4][5] Disease activity was assessed at baseline and at weeks 4, 8, 12, 16, 20, 24, and 26.[4]

G cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment (26 Weeks) cluster_steroid Steroid Protocol cluster_analysis Phase 3: Endpoint Analysis p1 Patient Population (n=340, SLEDAI 6-12) p2 Inclusion/Exclusion Criteria Met p1->p2 Screening rand Randomization (1:1:1:1) p2->rand t1 Placebo (s.c. weekly) rand->t1 t2 This compound 0.5 mg (s.c. weekly) rand->t2 t3 This compound 1.0 mg (s.c. weekly) rand->t3 t4 This compound 2.5 mg (s.c. weekly) rand->t4 a1 Primary Endpoints: - SLEDAI-2K Reduction - Adjusted Mean SLEDAI t1->a1 Data Collection at Weeks 0, 4, 8, 12, 16, 20, 24, 26 t2->a1 Data Collection at Weeks 0, 4, 8, 12, 16, 20, 24, 26 t3->a1 Data Collection at Weeks 0, 4, 8, 12, 16, 20, 24, 26 t4->a1 Data Collection at Weeks 0, 4, 8, 12, 16, 20, 24, 26 s1 Weeks 1-8: Stable Steroid Dose s2 Weeks 9-26: Steroid Tapering s1->s2 a2 Secondary Endpoints: - BILAG Responder Index - Flare Analysis a1->a2

Caption: Experimental Workflow of the PRELUDE Phase II Clinical Trial.
Gene Expression Analysis in Human PBMCs

This methodology was used in a small-scale study to determine the in vivo effects of this compound on the expression of key immune-related genes in SLE patients.[1][3]

  • Patient Cohort: Peripheral blood samples were collected from nine SLE patients (five treated with this compound, four with placebo) over a 26-week period.[1][3]

  • Sample Processing: Peripheral Blood Mononuclear Cells (PBMCs) were isolated from blood samples.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the isolated PBMCs. Subsequently, complementary DNA (cDNA) was synthesized from the RNA template via reverse transcription.

  • Gene Expression Quantification: The expression levels of target mRNA transcripts (e.g., IL-1β, TNF-α, Caspase-3, Caspase-8, TGF-β, FoxP3) were quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).[1]

  • Data Analysis: Gene expression was normalized to a housekeeping gene. The results were presented as the percentage of gene expression at various time points (e.g., week 24) compared to the baseline level at week 0, which was defined as 100%.[1]

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Data Analysis p1 SLE Patients (this compound & Placebo Groups) p2 Peripheral Blood Drawn (Week 0 & Week 24) p1->p2 s1 Isolate PBMCs p2->s1 s2 Extract Total RNA s1->s2 s3 Synthesize cDNA (Reverse Transcription) s2->s3 a1 Real-Time RT-PCR (Quantify mRNA levels) s3->a1 a2 Normalize to Housekeeping Gene a1->a2 a3 Calculate % Change from Baseline (Week 0) a2->a3

Caption: Workflow for PBMC Gene Expression Analysis in SLE Patients.
Apoptosis Assessment in Murine Models

Preclinical studies in mouse models of SLE investigated the role of apoptosis in the disease and the effect of this compound treatment.[10]

  • Animal Model: Experimental SLE was induced in BALB/c mice via immunization with an anti-DNA monoclonal antibody (bearing the 16/6Id).[10]

  • Apoptosis Induction and Assessment: Lymphocytes were harvested from healthy, SLE-afflicted, and this compound-treated mice. The rate of apoptosis was determined using standard cell biology techniques. While the specific publication does not detail the exact assay, common methods for this purpose applicable to the target audience include:

    • Annexin V Staining: Utilizes flow cytometry to detect the externalization of phosphatidylserine on the cell membrane, an early marker of apoptosis.

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis, often assessed via microscopy or flow cytometry.

  • Molecular Analysis: The expression of key apoptosis-related molecules was assessed. This included the quantification of pro-apoptotic proteins Caspase-3 and Caspase-8 and the anti-apoptotic protein Bcl-x(L).[10]

Mechanism of Action and Immunomodulatory Pathways

This compound's mechanism of action is multifaceted, culminating in the downregulation of autoreactive immune cells and the restoration of a more balanced immune state.[1] The central hypothesis is that this compound initiates a cascade of events by promoting the generation of regulatory T cells (Tregs).[11]

  • Induction of Regulatory T Cells (Tregs): Treatment with this compound leads to an upregulation of FoxP3 and the immunosuppressive cytokine TGF-β.[3][8] FoxP3 is the master transcription factor for Tregs, and TGF-β is crucial for their induction and function. In murine models, this compound promoted the induction of tolerogenic dendritic cells, which are key antigen-presenting cells capable of driving the differentiation of naive T cells into Tregs.[12]

  • Downregulation of Pro-inflammatory Cytokines: By enhancing the regulatory environment, this compound suppresses the expression of key pro-inflammatory cytokines implicated in SLE pathogenesis, including TNF-α, IFN-γ, IL-1β, and IL-10.[3][8] It has also been shown to specifically downregulate IFN-α gene expression, a central cytokine in lupus.[6]

  • Modulation of B Cell Activity: this compound reduces the expression of B-lymphocyte stimulator (BLyS, also known as BAFF), a critical survival factor for B cells.[6][8] By diminishing BLyS, this compound likely curtails the survival and maturation of autoreactive B cells, which are responsible for producing pathogenic autoantibodies.

  • Inhibition of Apoptosis: In the lymphocytes of SLE-afflicted mice, this compound treatment was associated with a reduced rate of apoptosis. This was achieved by downregulating the expression of key executioner enzymes Caspase-3 and Caspase-8, while simultaneously upregulating the anti-apoptotic protein Bcl-x(L).[10] This helps to correct the dysregulated apoptosis observed in SLE.[1]

G cluster_tcell T Cell Regulation cluster_effects Downstream Immunomodulation cluster_outcomes Cellular & Clinical Outcomes This compound This compound (hCDR1) tgf TGF-β This compound->tgf Upregulates foxp3 FoxP3 This compound->foxp3 Upregulates treg Regulatory T Cells (Tregs) tgf->treg Promotes Induction & Function foxp3->treg Promotes Induction & Function cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β, IL-10) treg->cytokines Suppresses blys BLyS (BAFF) treg->blys Suppresses caspases Pro-Apoptotic Factors (Caspase-3, Caspase-8) treg->caspases Suppresses inflammation Decreased Inflammation & Disease Activity cytokines->inflammation Leads to bcell Reduced Autoreactive B Cell Survival blys->bcell Leads to apoptosis Reduced Lymphocyte Apoptosis caspases->apoptosis Leads to

Caption: Proposed Immunomodulatory Cascade of this compound in SLE.

References

Preclinical Research on Edratide for Systemic Lupus Erythematosus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research conducted on Edratide (hCDR1, TV-4710) for the treatment of Systemic Lupus Erythematosus (SLE). This compound is a synthetic peptide composed of 19 amino acids, based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody. Preclinical studies have demonstrated its potential to modulate the immune dysregulation characteristic of SLE through various mechanisms, leading to amelioration of disease manifestations in established animal models.

Mechanism of Action

This compound exerts its immunomodulatory effects through a multi-pronged approach that restores immune tolerance. The core mechanism involves the induction of regulatory T cells (Tregs) and the subsequent cascade of events that temper autoimmune responses.[1] Treatment with this compound leads to the downregulation of autoreactive T and B cells, a shift from a pro-inflammatory to an anti-inflammatory cytokine profile, and the regulation of apoptosis in immune cells.[2][3]

Key molecular events associated with this compound treatment include:

  • Upregulation of Regulatory Genes: Increased expression of FoxP3, a master transcription factor for Tregs, and the immunosuppressive cytokine Transforming Growth Factor-beta (TGF-β).[2][4]

  • Downregulation of Pro-inflammatory Cytokines: Significant reduction in the gene expression of pathogenic cytokines including Interferon-gamma (IFN-γ), Interleukin-10 (IL-10), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[2][4]

  • Modulation of Apoptosis: this compound helps normalize the dysregulated apoptosis seen in SLE. It has been shown to down-regulate the expression of pro-apoptotic molecules like caspase-3 and caspase-8, while up-regulating anti-apoptotic proteins such as Bcl-xL.[4][5]

  • Suppression of the IFN-α Signature: Treatment with this compound has been shown to significantly and specifically downregulate Interferon-alpha (IFN-α) gene expression, a key pathway in SLE pathogenesis.[2]

Edratide_Mechanism_of_Action This compound's Proposed Mechanism of Action in SLE This compound This compound (hCDR1 Peptide) T_Cell Autoreactive T-Cell This compound->T_Cell Modulates Treg Regulatory T-Cell (Treg) This compound->Treg Induces Cytokines_Pro Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-1β, IFN-α) This compound->Cytokines_Pro Downregulates Apoptosis Apoptosis Pathway This compound->Apoptosis Regulates Caspases Caspase-3, Caspase-8 This compound->Caspases Downregulates Bcl_xL Bcl-xL This compound->Bcl_xL Upregulates B_Cell Autoreactive B-Cell T_Cell->B_Cell T_Cell->Cytokines_Pro Produces Autoantibodies Autoantibody Production (e.g., anti-dsDNA) B_Cell->Autoantibodies Produces Treg->T_Cell Suppresses Treg->B_Cell Suppresses Cytokines_Anti Anti-inflammatory Cytokines (TGF-β) Treg->Cytokines_Anti Upregulates Disease SLE Disease Amelioration Cytokines_Pro->Disease Reduces Caspases->Apoptosis Promotes Bcl_xL->Apoptosis Inhibits Autoantibodies->Disease Reduces

Caption: Proposed mechanism of action for this compound in SLE.

Efficacy in Preclinical SLE Models

This compound has been evaluated in several murine models of lupus, including the spontaneous (NZB x NZW)F1 mouse model and induced SLE models (e.g., in BALB/c mice). These studies consistently demonstrate the therapeutic potential of this compound in attenuating key serological and clinical manifestations of the disease.

Table 1: Effects of this compound on Serological and Gene Expression Markers
ParameterAnimal ModelKey FindingMagnitude of EffectReference
Anti-dsDNA Antibodies Humanized SCID MiceSignificant downregulation of human anti-dsDNA antibodies.Not quantified[1]
IFN-α Gene Expression (NZB x NZW)F1 MiceSignificant downregulation in splenocytes.73% inhibition vs. vehicle[6]
Pro-inflammatory Cytokines Murine ModelsDownregulation of IL-1β, IFN-γ, IL-10 mRNA expression.Not quantified[4]
Anti-inflammatory Cytokines Murine ModelsUpregulation of TGF-β mRNA expression.Not quantified[4]
Regulatory T-Cell Genes Murine ModelsUpregulation of FoxP3 mRNA expression.Not quantified[2][4]
Pro-Apoptotic Genes BALB/c (Induced SLE)Downregulation of Caspase-3 and Caspase-8.Not quantified[5]
Anti-Apoptotic Genes BALB/c (Induced SLE)Upregulation of Bcl-xL.Not quantified[5]
Table 2: Effects of this compound on Clinical Manifestations
ParameterAnimal ModelKey FindingMagnitude of EffectReference
Proteinuria (NZB x NZW)F1 MiceGeneral improvement noted.Not quantified[2]
Kidney Immune Complex Deposits (NZB x NZW)F1 MiceSignificant reduction in glomerular immune complex deposits.Not quantified[2]
Kidney Immune Complex Deposits Humanized SCID MiceNear-complete abolishment of human IgG deposits in kidneys.66% in control vs. ~6% in treated[1]
Leukopenia (NZB x NZW)F1 MiceGeneral improvement noted.Not quantified[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols based on published studies.

Spontaneous Lupus Model: (NZB x NZW)F1 Mice

This model is considered a gold standard for preclinical SLE research as the mice spontaneously develop an autoimmune syndrome with autoantibodies and immune-complex glomerulonephritis that closely mimics human lupus nephritis.

  • Animals: Female (NZB x NZW)F1 mice.

  • Treatment Initiation: Treatment is typically initiated at the onset of disease, often around 4-5 months of age, when mice begin to show signs of proteinuria.[7]

  • Dosing and Administration: this compound (hCDR1) is administered via subcutaneous (s.c.) injection. A common treatment schedule involves weekly injections for a duration of 10 or more weeks.[6][8] While specific mg/kg doses are not consistently reported, a study in humanized SCID mice used a weekly dose of 50 µ g/mouse .[1]

  • Outcome Measures:

    • Proteinuria: Monitored weekly or bi-weekly using urinalysis strips (e.g., Albustix) and graded on a semi-quantitative scale (0 to 4+).[7]

    • Anti-dsDNA Antibodies: Serum levels are measured periodically (e.g., monthly) via Enzyme-Linked Immunosorbent Assay (ELISA).[7]

    • Survival: Monitored throughout the study.

    • Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.

    • Immunohistochemistry: Kidney sections are stained for immune complex (IgG and C3) deposition.

    • Gene Expression: RNA is extracted from splenocytes, and quantitative real-time PCR (qRT-PCR) is used to measure the expression of target genes (e.g., IFN-α, FoxP3, various cytokines).[6][9]

    • Flow Cytometry: Splenocytes are stained with fluorescently-labeled antibodies to analyze the percentages of various immune cell populations, particularly T-cell subsets like CD4+CD25+Foxp3+ regulatory T cells.

Induced Lupus Model: BALB/c Mice

This model allows for the study of specific pathogenic mechanisms in a non-autoimmune mouse strain. Experimental SLE can be induced by immunization with an anti-DNA monoclonal antibody that expresses a major idiotype (16/6Id).[5]

  • Animals: Female BALB/c mice.

  • Disease Induction: Mice are immunized with the 16/6Id anti-DNA antibody.

  • Dosing and Administration: this compound is administered subcutaneously. The specific treatment regimen (dose, frequency, duration) is determined by the study design.

  • Outcome Measures: Similar to the (NZB x NZW)F1 model, outcomes include serological markers, proteinuria, and kidney pathology. This model is particularly useful for mechanistic studies, such as analyzing the expression of apoptosis-related molecules (caspases, Bcl-2 family proteins) in lymphocytes via Western blot or qRT-PCR.[5]

Experimental_Workflow Typical Preclinical Experimental Workflow for this compound in (NZB x NZW)F1 Mice cluster_treatment Treatment Phase (e.g., 10+ weeks) cluster_monitoring Start Start: Select Female (NZB x NZW)F1 Mice (e.g., 4-5 months old) Group Randomize into Groups Start->Group Treat_E Treatment Group: Weekly Subcutaneous This compound Injections Group->Treat_E Treat_C Control Group: Weekly Subcutaneous Vehicle (e.g., PBS) Injections Group->Treat_C Monitor Monitor Weekly/Bi-weekly - Proteinuria - Body Weight - Survival Treat_E->Monitor Bleed Periodic Blood Collection (e.g., Monthly) Treat_E->Bleed Treat_C->Monitor Treat_C->Bleed Endpoint Study Endpoint (e.g., 10-12 weeks or humane endpoint) Monitor->Endpoint Analysis_Serum Serum Analysis: - Anti-dsDNA ELISA - Cytokine Assays Bleed->Analysis_Serum Analysis_Serum->Bleed Feedback for subsequent timepoints Harvest Harvest Spleen & Kidneys Endpoint->Harvest Analysis_Spleen Splenocyte Analysis: - Flow Cytometry (T-cell subsets) - qRT-PCR (Gene Expression) Harvest->Analysis_Spleen Analysis_Kidney Kidney Analysis: - Histopathology (H&E, PAS) - Immunohistochemistry (IgG, C3) Harvest->Analysis_Kidney

Caption: Generalized workflow for this compound efficacy studies in lupus-prone mice.

Conclusion

Preclinical research provides a strong rationale for the development of this compound as a targeted, disease-modifying therapy for Systemic Lupus Erythematosus. Studies in relevant animal models have demonstrated its ability to correct the underlying immune dysregulation by promoting regulatory T-cell function, downregulating pathogenic inflammatory pathways, and normalizing apoptosis. These immunological changes translate to clinically meaningful improvements, including reduced autoantibody production and attenuation of lupus nephritis. The detailed experimental protocols and mechanisms outlined in this guide provide a foundation for further research and development in this promising area.

References

The Discovery and Development of Edratide (TV-4710): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edratide (TV-4710) is a novel synthetic peptide developed for the treatment of systemic lupus erythematosus (SLE). It is a 19-amino acid peptide based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1][2] The development of this compound stems from research conducted by Professor Edna Mozes at the Weizmann Institute of Science in Israel and was further developed by Teva Pharmaceutical Industries.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction: The Rationale for this compound in SLE

Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies, particularly anti-DNA antibodies, and a dysregulation of the immune system involving T and B cells, cytokines, and apoptosis.[1][3] this compound was designed as a tolerogenic peptide to specifically modulate the immune response in SLE.[3][4] Its sequence is derived from the CDR1 of a pathogenic human anti-DNA monoclonal antibody bearing the 16/6 idiotype, which has been found to have clinical relevance in SLE patients.[2]

Amino Acid Sequence: H-G-Y-Y-W-S-W-I-R-Q-P-P-G-K-G-E-E-W-I-G[5]

Mechanism of Action

This compound exerts its immunomodulatory effects through a multi-faceted mechanism that leads to the downregulation of SLE-associated autoreactive T and B cells.[1][5] Preclinical and clinical studies suggest that this compound's therapeutic effects are mediated by:

  • Cytokine Modulation: this compound has been shown to down-regulate the mRNA expression of pro-inflammatory cytokines including IL-1β, TNF-α, IFN-γ, and IL-10, as well as the B-lymphocyte stimulator (BLyS).[3][4] Conversely, it up-regulates the expression of the immunosuppressive cytokine TGF-β.[3][4]

  • Induction of Regulatory T-cells (Tregs): Treatment with this compound leads to an up-regulation of FoxP3, a key transcription factor for the development and function of Tregs.[3][4]

  • Regulation of Apoptosis: this compound influences apoptosis-related pathways by down-regulating the expression of the pro-apoptotic molecules caspase-3 and caspase-8, and up-regulating the anti-apoptotic molecule Bcl-xL.[4][6]

The proposed signaling pathway for this compound's action is depicted in the following diagram:

Edratide_Signaling_Pathway Proposed Signaling Pathway of this compound in Immune Modulation cluster_immune_cells Immune Cells (T-cells, B-cells, APCs) cluster_gene_expression Modulation of Gene Expression cluster_cellular_effects Cellular & Clinical Outcomes This compound This compound (TV-4710) T_cell Autoreactive T-cell This compound->T_cell Interacts with B_cell Autoreactive B-cell This compound->B_cell Interacts with Treg Regulatory T-cell (Treg) This compound->Treg Interacts with Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ, IL-10, BLyS) T_cell->Pro_inflammatory Reduces expression of Apoptosis_reg Apoptosis Regulators (Caspase-3, Caspase-8, Bcl-xL) T_cell->Apoptosis_reg Modulates B_cell->Pro_inflammatory Reduces expression of B_cell->Apoptosis_reg Modulates Anti_inflammatory Anti-inflammatory Cytokines (TGF-β) Treg->Anti_inflammatory Increases expression of Treg_markers Treg Markers (FoxP3) Treg->Treg_markers Upregulates Downregulation Downregulation of Autoreactive Lymphocytes Pro_inflammatory->Downregulation Immune_tolerance Enhanced Immune Tolerance Anti_inflammatory->Immune_tolerance Apoptosis_dec Decreased Apoptosis Apoptosis_reg->Apoptosis_dec Leads to Treg_markers->Immune_tolerance Clinical_amelioration Amelioration of Lupus Manifestations Downregulation->Clinical_amelioration Apoptosis_dec->Clinical_amelioration Immune_tolerance->Clinical_amelioration

Caption: Proposed Signaling Pathway of this compound in Immune Modulation.

Preclinical Development

This compound has been evaluated in several relevant in-vitro and in-vivo models for lupus.[2]

In Vivo Studies in Murine Models

In (NZB x NZW)F1 mice, a well-established model for SLE, treatment with this compound demonstrated significant therapeutic effects:

  • Reduction of Kidney Damage: this compound treatment significantly reduced immune complex deposits in the kidneys and improved proteinuria and leucopenia.[5]

  • Modulation of Autoantibodies: The treatment led to a downregulation of anti-dsDNA-specific antibodies.[5]

  • Gene Expression Profiling: DNA microarray analysis of spleen cells from treated mice showed that this compound restored the expression of numerous genes to levels comparable to healthy controls.[7] Specifically, it up-regulated RNA transcripts of Tnfsf4, Il5ra, Zbtb20, and Nid1, and down-regulated transcripts of Tfpi and S100a8.[7]

In Vivo Studies in a Porcine Model

In a large animal (porcine) model, administration of this compound resulted in an improvement in clinical SLE-related manifestations.[5] This was associated with reduced gene expression of pathogenic cytokines (IL-10, TNFα, IFN-γ, and IL-1β) and an elevation in the expression of TGF-β, the anti-apoptotic molecule Bcl-xL, and the suppressive master gene, Foxp3.[5]

Clinical Development

This compound has undergone Phase I and Phase II clinical trials.[2] The most significant study is the Phase II PRELUDE trial.

The PRELUDE Study (Phase II)

The PRELUDE study (NCT00203151) was a multinational, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the efficacy, tolerability, and safety of this compound in patients with mild-to-moderate SLE.[1][8]

Study Design:

  • Treatment Arms: Patients were randomized in a 1:1:1:1 ratio to receive weekly subcutaneous injections of:

    • 0.5 mg this compound

    • 1.0 mg this compound

    • 2.5 mg this compound

    • Placebo[1][5]

  • Duration: 26 weeks of treatment.[2]

The workflow of the PRELUDE clinical trial is illustrated below:

PRELUDE_Trial_Workflow PRELUDE (Phase II) Clinical Trial Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization (1:1:1:1) cluster_treatment Treatment Period (26 Weeks) cluster_endpoints Endpoint Assessment cluster_results Trial Outcomes Screening Screening of SLE Patients (N=340) SLEDAI-2K: 6-12 Placebo Placebo (Subcutaneous, Weekly) Screening->Placebo Randomization Dose1 This compound 0.5 mg (Subcutaneous, Weekly) Screening->Dose1 Randomization Dose2 This compound 1.0 mg (Subcutaneous, Weekly) Screening->Dose2 Randomization Dose3 This compound 2.5 mg (Subcutaneous, Weekly) Screening->Dose3 Randomization Treatment Weekly Administration Placebo->Treatment Dose1->Treatment Dose2->Treatment Dose3->Treatment Primary Primary Endpoints: - SLEDAI-2K Reduction - Adjusted Mean SLEDAI (AMS) Treatment->Primary Data Collection Secondary Secondary Endpoints: - BILAG Responder Index - Medicinal Flare Analysis Treatment->Secondary Data Collection Primary_Outcome Primary Endpoints Not Met Primary->Primary_Outcome Analysis Secondary_Outcome Positive Trend in Secondary Endpoints (BILAG met for 0.5 mg dose) Primary->Secondary_Outcome Analysis Safety_Outcome Favorable Safety & Tolerability Primary->Safety_Outcome Analysis Secondary->Primary_Outcome Analysis Secondary->Secondary_Outcome Analysis Secondary->Safety_Outcome Analysis

Caption: PRELUDE (Phase II) Clinical Trial Workflow.

Results:

Despite failing to meet the primary endpoints, some encouraging results were observed in the secondary endpoints:

  • BILAG Responder Index: The British Isles Lupus Assessment Group (BILAG) Responder Index, a secondary endpoint, was met in the 0.5 mg this compound group.[1][9]

  • Subgroup Analysis: Post-hoc analyses showed that the positive effect of the 0.5 mg dose on the BILAG score was also observed in several subgroups, including patients on low or no steroids and those who were seropositive.[9]

Quantitative Summary of Key PRELUDE Trial Results

Endpoint0.5 mg this compound1.0 mg this compound2.5 mg this compoundPlacebop-value (0.5 mg vs Placebo)
BILAG Responder Index (ITT Cohort) 40%TrendTrend-0.03[9][10]
Medicinal Flare (ITT Cohort) 17%--29%0.039[9]
Composite SLE Responder Index (cSRI) 34%--20%0.058[9]

Experimental Protocols

Gene Expression Analysis in Human PBMCs
  • Objective: To determine the effect of this compound on the gene expression of peripheral blood mononuclear cells (PBMCs) from lupus patients.[3][4]

  • Methodology:

    • Sample Collection: PBMCs were isolated from patients treated with this compound or placebo for 26 weeks.[3][4]

    • RNA Extraction: Total RNA was extracted from the PBMCs.

    • Quantitative Real-Time PCR: The mRNA expression levels of target genes (e.g., IL-1β, TNF-α, IFN-γ, IL-10, BLyS, caspase-3, caspase-8, TGF-β, FoxP3) were quantified using real-time reverse transcription polymerase chain reaction (RT-PCR).[3][4]

Murine Model of SLE
  • Objective: To evaluate the in vivo efficacy of this compound in a spontaneous mouse model of lupus.

  • Methodology:

    • Animal Model: (NZB x NZW)F1 mice were used.

    • Treatment: Mice with established lupus were treated with this compound (e.g., 50 μ g/mouse , subcutaneously, weekly for 10 weeks) or a vehicle control.[6]

    • Efficacy Assessment:

      • Proteinuria: Urine protein levels were monitored regularly.

      • Serology: Serum levels of anti-dsDNA antibodies were measured by ELISA.

      • Histopathology: Kidneys were examined for immune complex deposition by immunofluorescence staining.

      • Gene Expression: Spleen cells were harvested for RNA extraction and analysis of gene expression by DNA microarray and real-time RT-PCR.[7]

Conclusion and Future Directions

This compound is a novel, synthetic peptide with a well-defined mechanism of action that targets key pathways in the pathophysiology of SLE. While the Phase II PRELUDE trial did not meet its primary endpoints, the favorable safety profile and positive signals in secondary endpoints, particularly with the 0.5 mg dose, suggest a potential therapeutic benefit.[5][11] Researchers have noted that the 6-month duration of the trial may have been insufficient to demonstrate the full efficacy of an SLE-modifying agent, and that longer-term studies are warranted.[1] Future clinical development of this compound will likely involve longer trial durations, the use of composite primary endpoints that include the BILAG index, and a focus on specific patient populations who may derive the most benefit.[5]

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Edratide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edratide (also known as hCDR1 or TV-5010) is a synthetic peptide composed of 19 amino acids with the sequence H-Gly-Tyr-Tyr-Trp-Ser-Trp-Ile-Arg-Gln-Pro-Pro-Gly-Lys-Gly-Glu-Glu-Trp-Ile-Gly-OH. It is the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1] this compound has been investigated for its potential therapeutic effects in autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). Its mechanism of action is thought to involve the modulation of the immune system, leading to the downregulation of pro-inflammatory pathways and the upregulation of regulatory T-cells.

These application notes provide detailed protocols for the chemical synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established principles and common practices in peptide chemistry.

Data Presentation: Synthesis and Purification of this compound

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound. These values are representative of typical outcomes for the synthesis of a 19-mer peptide using the described protocols. Actual results may vary depending on the specific reagents, equipment, and techniques employed.

Table 1: this compound Synthesis Parameters and Expected Yield

ParameterValue
Synthesis Scale0.25 mmol
Resin Substitution0.4 - 0.8 mmol/g
Crude Peptide Yield (post-cleavage)70 - 85%
Crude Peptide Purity (by analytical HPLC)50 - 70%
Final Purified Peptide Yield15 - 30%
Final Purity (by analytical HPLC)>98%
Observed Molecular Weight (Mass Spec)~2355 Da

Table 2: Analytical HPLC Parameters for Purity Assessment

ParameterCondition
ColumnC18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 65% B over 30 minutes
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Column Temperature40°C

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a 0.25 mmol scale using Fmoc-based solid-phase chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents), DIC (4 equivalents), and Oxyma (4 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid (Glycine), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Lyophilize the crude peptide to obtain a white powder.

II. Purification of this compound by Preparative HPLC

This protocol outlines the purification of the crude this compound peptide using preparative reverse-phase HPLC.

Materials:

  • Lyophilized crude this compound

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a fraction collector

  • C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 5 µm)

  • Analytical HPLC system for fraction analysis

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A (0.1% TFA in water).

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B (0.1% TFA in acetonitrile).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 45% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

  • Fraction Analysis:

    • Analyze the purity of the collected fractions using analytical HPLC with the parameters outlined in Table 2.

    • Pool the fractions with a purity of >98%.

  • Lyophilization: Lyophilize the pooled pure fractions to obtain the final purified this compound as a white, fluffy powder.

Visualizations

This compound Synthesis and Purification Workflow

Edratide_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Isolation Resin Fmoc-Gly-Wang Resin Chain_Elongation Stepwise Fmoc-Amino Acid Coupling & Deprotection Resin->Chain_Elongation Peptide_Resin Fully Assembled This compound-Resin Chain_Elongation->Peptide_Resin Cleavage TFA Cleavage Cocktail Peptide_Resin->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Fraction_Analysis Analytical HPLC Purity Check Prep_HPLC->Fraction_Analysis Lyophilization Lyophilization Fraction_Analysis->Lyophilization Pure_Peptide Purified this compound (>98%) Lyophilization->Pure_Peptide

Caption: A high-level overview of the this compound synthesis and purification process.

Simplified Signaling Pathway of this compound's Immunomodulatory Effect

Edratide_Signaling cluster_immune_cells Immune Cells cluster_cytokines Cytokine & Molecule Regulation This compound This compound (hCDR1) T_Cells T-Cells This compound->T_Cells Modulates B_Cells B-Cells This compound->B_Cells Modulates Pro_inflammatory Pro-inflammatory Cytokines (e.g., IFN-γ, IL-1β) T_Cells->Pro_inflammatory Downregulates Immunosuppressive Immunosuppressive Molecules (e.g., TGF-β, FoxP3) T_Cells->Immunosuppressive Upregulates B_Cells->Pro_inflammatory Downregulates

Caption: A diagram illustrating the immunomodulatory effects of this compound.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis of hCDR1 (Edratide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edratide (hCDR1), a synthetic peptide composed of 19 amino acids (GYYWSWIRQPPGKGEEWIG), is an immunomodulatory agent under investigation for the treatment of Systemic Lupus Erythematosus (SLE).[1][2] It is based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[3] this compound has been shown to ameliorate SLE manifestations by inducing regulatory T cells (Tregs) and modulating cytokine production.[2][4] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS), purification, and characterization of this compound, as well as an overview of its mechanism of action.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Amino Acid SequenceGly-Tyr-Tyr-Trp-Ser-Trp-Ile-Arg-Gln-Pro-Pro-Gly-Lys-Gly-Glu-Glu-Trp-Ile-Gly
Molecular FormulaC₁₁₀H₁₄₉N₂₉O₃₁S₀
Average Molecular Weight2357.59 g/mol
Monoisotopic Molecular Weight2356.09 g/mol
Purity (typical)≥95% (as determined by HPLC)
SolubilitySoluble in water and aqueous buffers
Table 2: Representative Yield and Purity Data for Solid-Phase Peptide Synthesis

While specific yield data for the synthesis of this compound is not widely published, the following table presents typical yields and purities achievable for peptides of similar length using optimized Fmoc-based solid-phase synthesis protocols.

Synthesis ScaleCrude Peptide Yield (mg)Overall Yield (%)Purity after Purification (%)
0.1 mmol150 - 20060 - 80> 98
1.0 mmol1.5 - 2.0 g60 - 80> 98

Note: Yields can vary significantly based on the specific peptide sequence, resin, coupling reagents, and purification methods used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

1. Resin Selection and Swelling:

  • Start with 150-200 mg of Rink Amide resin (substitution level: 0.5-0.7 mmol/g).

  • Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

3. Amino Acid Coupling:

  • For each amino acid in the this compound sequence (starting from the C-terminal Glycine), perform the following coupling cycle:

  • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • After complete coupling (negative Kaiser test), wash the resin with DMF (5 times).

4. Final Cleavage and Deprotection:

  • After the final amino acid (N-terminal Glycine) has been coupled, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of this compound by Reverse-Phase HPLC

1. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal amount of Buffer A (see below).

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the purified this compound peptide as a white powder.

Protocol 3: Characterization of this compound by Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the purified, lyophilized this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. Mass Spectrometry Analysis:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Analysis Mode: Positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight of this compound.

  • Expected Result: The observed molecular weight should correspond to the calculated average molecular weight of this compound (2357.59 g/mol ). Multiple charged ions may be observed in ESI-MS.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotect->Couple Repeat 19x Wash Wash (DMF) Couple->Wash Cleave Cleavage & Deprotection (TFA/TIS/H2O) Couple->Cleave After final AA Wash->Deprotect Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate Crude Crude this compound Precipitate->Crude Purify RP-HPLC Purification Crude->Purify Lyophilize Lyophilization Purify->Lyophilize Pure Pure this compound (>95%) Lyophilize->Pure Analyze Characterization (HPLC, MS) Pure->Analyze

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Signaling Pathway of this compound

Edratide_Pathway cluster_sle Systemic Lupus Erythematosus (SLE) Pathogenesis AutoT Autoreactive T-Cells AutoB Autoreactive B-Cells (Plasma Cells) ProInflam Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ, IL-10) BLyS B-Lymphocyte Stimulator (BLyS) Apoptosis Increased Apoptosis This compound This compound (hCDR1) This compound->ProInflam Downregulates This compound->BLyS Downregulates Treg Regulatory T-Cells (Tregs) (CD4+CD25+FoxP3+) This compound->Treg Induces Differentiation TGFb Transforming Growth Factor-β (TGF-β) This compound->TGFb Upregulates Caspases Caspase-3, Caspase-8 This compound->Caspases Downregulates Treg->AutoT Suppresses Treg->AutoB Suppresses Treg->ProInflam Downregulates TGFb->Treg Promotes Caspases->Apoptosis

Caption: Immunomodulatory signaling pathway of this compound in SLE.

References

Application Notes and Protocols for the Use of Edratide in NZB/NZW F1 Lupus Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs, with lupus nephritis being a major cause of morbidity and mortality. The New Zealand Black/New Zealand White (NZB/NZW) F1 hybrid mouse is a well-established and widely used preclinical model that spontaneously develops an autoimmune syndrome with remarkable similarities to human SLE, including the production of anti-double-stranded DNA (dsDNA) antibodies, immune complex deposition in the kidneys, and the development of proteinuria.

Edratide (hCDR1), a synthetic peptide based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody, has emerged as a promising immunomodulatory agent for the treatment of SLE. In NZB/NZW F1 mice, this compound has been shown to ameliorate clinical manifestations of lupus, offering a valuable tool for studying disease pathogenesis and evaluating novel therapeutic strategies.[1] These application notes provide detailed protocols for the use of this compound in the NZB/NZW F1 lupus mouse model, along with methods for assessing its therapeutic efficacy.

Data Presentation

Table 1: Effects of this compound on Key Pathological Parameters in NZB/NZW F1 Mice
ParameterVehicle Control GroupThis compound-Treated GroupPercentage Change with this compoundReference
Proteinuria (mg/dL)High levels, progressive increaseSignificant reductionVaries with study design[2][3]
Anti-dsDNA Antibody TiterHigh levels, progressive increaseSignificant downregulationVaries with study design[2][4]
Survival RateDecreased over timeSignificantly prolongedVaries with study design[5][6]
IFN-α mRNA Expression (spleen)Upregulated73% inhibition-73%[7]
Caspase-3 mRNA ExpressionUpregulatedDownregulatedNot specified[8]
Caspase-8 mRNA ExpressionUpregulatedDownregulatedNot specified[8]
TGF-β mRNA ExpressionBaselineUpregulatedNot specified[8]
FoxP3 mRNA ExpressionBaselineUpregulatedNot specified[8]
BLyS (BAFF) mRNA ExpressionUpregulatedDownregulatedNot specified[8]

Experimental Protocols

This compound Administration Protocol

This protocol is a synthesized methodology based on common practices in preclinical studies with NZB/NZW F1 mice and available information on this compound administration.

Materials:

  • This compound (hCDR1) peptide

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline for injection

  • Female NZB/NZW F1 mice (typically starting at 20-24 weeks of age with signs of proteinuria)

  • Insulin syringes (or other appropriate syringes for subcutaneous injection)

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound peptide in sterile PBS to a final concentration of 1 mg/mL. The vehicle for the control group will be sterile PBS alone.

    • Ensure the peptide is fully dissolved by gentle vortexing.

    • Prepare fresh solutions on the day of injection.

  • Dosing and Administration:

    • The recommended therapeutic dose is 50 µg per mouse.

    • Administer the this compound solution (50 µL of a 1 mg/mL solution) via subcutaneous (s.c.) injection.

    • Treatment should be administered once weekly.

  • Treatment Schedule:

    • Begin treatment when mice develop initial signs of lupus, such as proteinuria (e.g., >30 mg/dL). This typically occurs between 20 and 24 weeks of age.[9][10]

    • Continue weekly injections for a period of 10-12 weeks to assess therapeutic efficacy.[7]

    • A vehicle-treated control group receiving weekly subcutaneous injections of PBS is essential.

Monitoring of Proteinuria

Materials:

  • Metabolic cages for urine collection

  • Urine dipsticks for semi-quantitative analysis or a spectrophotometer-based assay for quantitative analysis.

Procedure:

  • Place mice individually in metabolic cages for 16-24 hours to collect urine.

  • Measure urine protein levels weekly.

  • Semi-quantitative analysis: Use urine dipsticks and score proteinuria on a scale (e.g., 0 to 4+).

  • Quantitative analysis: Use a method such as the Bradford or bicinchoninic acid (BCA) protein assay for more precise quantification.

Measurement of Anti-dsDNA Antibodies by ELISA

Materials:

  • 96-well ELISA plates

  • Calf thymus dsDNA

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat ELISA plates with dsDNA (e.g., 2.5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plates and block with blocking buffer for 1-2 hours at room temperature.

  • Dilute mouse serum samples (e.g., 1:100) in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plates and add HRP-conjugated anti-mouse IgG antibody. Incubate for 1 hour at room temperature.

  • Wash the plates and add TMB substrate. Allow the color to develop.

  • Stop the reaction with stop solution and read the absorbance at 450 nm.

Real-Time PCR for Cytokine Gene Expression in Splenocytes

Materials:

  • Spleens from euthanized mice

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IFN-α, IL-1β, TNF-α, IL-10, TGF-β, FoxP3) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • Isolate splenocytes from the spleens of treated and control mice.

  • Extract total RNA from the splenocytes using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time PCR using appropriate primers and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

Immunohistochemistry for Kidney Immune Complex Deposition

Materials:

  • Kidney tissue from euthanized mice

  • OCT embedding medium

  • Cryostat

  • Fluorescently labeled anti-mouse IgG and anti-mouse C3 antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Embed fresh kidney tissue in OCT and freeze rapidly.

  • Cut thin sections (e.g., 5 µm) using a cryostat and mount on slides.

  • Fix the sections (e.g., with cold acetone).

  • Stain the sections with fluorescently labeled anti-mouse IgG and anti-mouse C3 antibodies.

  • Mount with a coverslip using mounting medium containing DAPI for nuclear counterstaining.

  • Visualize and capture images using a fluorescence microscope. The intensity and pattern of glomerular fluorescence indicate the extent of immune complex deposition.

Signaling Pathways and Experimental Workflows

This compound's Immunomodulatory Signaling Pathway

Edratide_Signaling_Pathway cluster_0 This compound (hCDR1) cluster_1 Immune Regulation cluster_2 Pro-inflammatory & Pro-apoptotic Pathways (Downregulation) cluster_3 Clinical Outcome This compound This compound Treg Regulatory T cells (Tregs) (CD4+CD25+FoxP3+) This compound->Treg Induces Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ, IL-10) This compound->Cytokines Downregulates Apoptosis Apoptosis (Caspase-3, Caspase-8) This compound->Apoptosis Downregulates BLyS B-Lymphocyte Stimulator (BLyS/BAFF) This compound->BLyS Downregulates TGFb TGF-β Treg->TGFb Produces FoxP3 FoxP3 Treg->FoxP3 Expresses Amelioration Amelioration of Lupus Manifestations (Reduced Proteinuria, Increased Survival) TGFb->Amelioration Cytokines->Amelioration Apoptosis->Amelioration BLyS->Amelioration

Caption: this compound's mechanism of action in lupus.

Experimental Workflow for Evaluating this compound in NZB/NZW F1 Mice

Edratide_Experimental_Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase (10-12 weeks) cluster_2 Monitoring & Analysis Start NZB/NZW F1 Mice (20-24 weeks old) Screening Screen for Proteinuria (>30 mg/dL) Start->Screening Treatment Weekly Subcutaneous Injection Screening->Treatment Group1 This compound (50 µg/mouse) Treatment->Group1 Group2 Vehicle (PBS) Treatment->Group2 Monitor Weekly Monitoring: - Proteinuria - Body Weight - Survival Group1->Monitor Group2->Monitor Analysis End-point Analysis: - Anti-dsDNA ELISA - Splenocyte Gene Expression (RT-PCR) - Kidney Histology (IHC) Monitor->Analysis

References

Application Notes and Protocols for Assessing Edratide Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Edratide (hCDR1) is a synthetic peptide with immunomodulatory properties, primarily investigated for its therapeutic potential in Systemic Lupus Erythematosus (SLE). It functions by downregulating autoreactive T and B cells, largely through the induction of regulatory T cells (Tregs), thereby restoring immune balance. This document provides detailed protocols for a panel of in vitro assays to assess the bioactivity of this compound, focusing on its key mechanisms of action: inhibition of T-cell proliferation, induction of apoptosis in autoreactive cells, and modulation of cytokine production.

Data Presentation: Expected Bioactivity of this compound

While specific IC50 or EC50 values for this compound in various in vitro assays are not extensively published, the expected qualitative and quantitative outcomes based on existing literature are summarized below. Researchers should perform dose-response studies to determine these values in their specific experimental systems.

Assay Cell Type Key Parameters Expected Effect of this compound Quantitative Readout Example
T-Cell ProliferationPBMCs from SLE patientsInhibition of proliferationDownregulation% inhibition of proliferation, IC50
Apoptosis AssayActivated T-cellsInduction of apoptosis in autoreactive T-cellsUpregulation% of apoptotic cells (Annexin V+)
Cytokine ProfilingPBMCs from SLE patientsCytokine secretionDownregulation of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-10), Upregulation of anti-inflammatory cytokines (TGF-β)Cytokine concentration (pg/mL)
Gene ExpressionPBMCs from SLE patientsmRNA levels of key genesDownregulation of Caspase-3, Caspase-8; Upregulation of Bcl-xL, Foxp3, TGF-βFold change in gene expression
Protein ExpressionLymphocytesProtein levelsUpregulation of Bcl-xLRelative protein expression level

Experimental Protocols

T-Cell Proliferation Assay

Objective: To determine the inhibitory effect of this compound on the proliferation of Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • PBMCs isolated from healthy donors or SLE patients

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • This compound (various concentrations)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as stimulants)

  • Cell Proliferation Dye (e.g., CFSE) or [³H]-thymidine

  • 96-well cell culture plates

  • Flow cytometer or liquid scintillation counter

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Label the cells with a cell proliferation dye according to the manufacturer's instructions.

  • Seed the labeled cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Stimulate the cells with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 antibodies. Include an unstimulated control.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • If using a proliferation dye, harvest the cells, stain with cell surface markers (e.g., CD4, CD8) if desired, and analyze by flow cytometry.

  • If using [³H]-thymidine, add 1 µCi of [³H]-thymidine to each well 18 hours before the end of the incubation. Harvest the cells onto a filter mat and measure radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control.

Apoptosis Assay

Objective: To assess the pro-apoptotic effect of this compound on activated T-cells.

Materials:

  • Isolated T-cells or PBMCs

  • Complete RPMI-1640 medium

  • T-cell activation stimuli (e.g., PHA or anti-CD3/CD28)

  • This compound (various concentrations)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Isolate T-cells or use PBMCs.

  • Activate the cells with a suitable stimulus for 24-48 hours.

  • Wash the activated cells and resuspend in fresh medium.

  • Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well.

  • Treat the cells with different concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cytokine Profiling Assay

Objective: To measure the effect of this compound on the production of key cytokines by PBMCs.

Materials:

  • PBMCs from healthy donors or SLE patients

  • Complete RPMI-1640 medium

  • LPS or other appropriate stimuli

  • This compound (various concentrations)

  • ELISA or Luminex-based multiplex cytokine assay kits (for TNF-α, IFN-γ, IL-1β, IL-10, TGF-β)

  • 96-well cell culture plates

  • Plate reader for ELISA or Luminex instrument

Protocol:

  • Isolate and prepare PBMCs as described in the proliferation assay.

  • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Add varying concentrations of this compound to the wells.

  • Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

  • Generate a standard curve for each cytokine to quantify the concentrations in the samples.

Gene Expression Analysis by RT-qPCR

Objective: To determine the effect of this compound on the mRNA expression of apoptosis and Treg-related genes.

Materials:

  • PBMCs

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CASP3, CASP8, BCL2L1 (Bcl-xL), FOXP3, TGFB1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Culture and treat PBMCs with this compound as described in the previous protocols for an appropriate duration (e.g., 6-24 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.

Western Blot for Bcl-2 Family Proteins

Objective: To analyze the effect of this compound on the protein expression of anti-apoptotic proteins like Bcl-xL.

Materials:

  • Lymphocytes or PBMCs

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Bcl-xL and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for 24-48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image and perform densitometry analysis to quantify the relative protein expression.

Visualizations

This compound's Proposed Signaling Pathway

Edratide_Signaling_Pathway This compound This compound TCR T-Cell Receptor (TCR) This compound->TCR Modulates Treg Regulatory T-cell (Treg) Induction TCR->Treg Foxp3 Foxp3 Treg->Foxp3 Upregulates TGFb TGF-β Treg->TGFb Upregulates AutoreactiveT Autoreactive T-cell Treg->AutoreactiveT Suppresses Bcl2 Bcl-xL Treg->Bcl2 Upregulates Caspases Caspase-3, -8 Treg->Caspases Downregulates Proliferation Proliferation AutoreactiveT->Proliferation Apoptosis Apoptosis AutoreactiveT->Apoptosis Inhibits ProInflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β) AutoreactiveT->ProInflammatory Bcl2->Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound leading to immunomodulation.

Experimental Workflow for Assessing this compound Bioactivity

Edratide_Workflow start Start: PBMC Isolation culture Cell Culture & Treatment with this compound start->culture prolif T-cell Proliferation Assay culture->prolif apoptosis Apoptosis Assay culture->apoptosis cytokine Cytokine Profiling culture->cytokine gene Gene Expression (RT-qPCR) culture->gene protein Protein Expression (Western Blot) culture->protein analysis Data Analysis prolif->analysis apoptosis->analysis cytokine->analysis gene->analysis protein->analysis end End: Bioactivity Profile analysis->end

Caption: General experimental workflow for in vitro assessment of this compound.

Application Notes and Protocols: Gene Expression Analysis in Edratide-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edratide (hCDR1) is a synthetic peptide that has shown promise in modulating the immune response, particularly in the context of systemic lupus erythematosus (SLE).[1][2] It is a 19-amino acid peptide based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[3] this compound has been demonstrated to ameliorate clinical manifestations of lupus in both preclinical models and human studies.[1][2] One of its key mechanisms of action involves the alteration of gene expression in immune cells, leading to a dampening of the inflammatory response and a restoration of immune tolerance.[1][4]

These application notes provide a comprehensive overview of the analysis of gene expression in cells treated with this compound. They are intended to guide researchers in designing and executing experiments to elucidate the molecular effects of this therapeutic peptide. Detailed protocols for cell treatment, RNA extraction, and gene expression analysis using microarray and quantitative real-time PCR (qRT-PCR) are provided, along with data presentation guidelines and visualizations of the key signaling pathways involved.

Data Presentation: Summary of this compound's Effects on Gene Expression

The following tables summarize the quantitative changes in gene expression observed in preclinical and clinical studies of this compound.

Table 1: Modulation of Gene Expression in Spleen Cells of Lupus-Prone Mice Treated with this compound

This table presents data from a study on (NZB x NZW)F1 mice, a model for SLE. Gene expression was analyzed by microarray and validated by real-time RT-PCR.[5]

Gene SymbolGene NameFunctionFold Change (this compound vs. Vehicle)
Upregulated Genes
TfpiTissue factor pathway inhibitorAnticoagulant, anti-inflammatoryRestored towards control levels
S100a8S100 calcium-binding protein A8Inflammatory mediatorRestored towards control levels
Downregulated Genes
Tnfsf4Tumor necrosis factor (ligand) superfamily, member 4 (OX40L)T-cell co-stimulation, inflammationReduced
Il5raInterleukin 5 receptor, alphaEosinophil activationReduced
Zbtb20Zinc finger and BTB domain containing 20Transcriptional repressorReduced
Nid1Nidogen 1Basement membrane componentReduced
Table 2: Modulation of Gene Expression in Peripheral Blood Mononuclear Cells (PBMCs) of SLE Patients Treated with this compound

This table summarizes findings from a study in SLE patients treated with this compound for 26 weeks. Gene expression was assessed by real-time RT-PCR.[1] The percentage change has been converted to approximate fold change for consistency.

Gene SymbolGene NameFunctionFold Change (this compound vs. Placebo)
Upregulated Genes
TGFB1Transforming growth factor beta 1Immunosuppression, Treg differentiation~2.0[1][6]
FOXP3Forkhead box P3Treg master regulator~2.2[1][6]
Downregulated Genes
IL1BInterleukin 1 betaPro-inflammatory cytokine~0.5[1]
TNFTumor necrosis factorPro-inflammatory cytokine~0.6[1]
IFNGInterferon gammaPro-inflammatory cytokine~0.5[1]
IL10Interleukin 10Pro-inflammatory in SLE~0.6[1]
TNFSF13BTNF superfamily member 13b (BLyS/BAFF)B-cell survival and activation~0.7[1]
CASP3Caspase 3Pro-apoptotic~0.6[1]
CASP8Caspase 8Pro-apoptotic~0.7[1]

Mandatory Visualizations

G

G

Experimental Protocols

Protocol 1: In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs) with this compound

Objective: To treat human PBMCs with this compound to assess its impact on gene expression.

Materials:

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (lyophilized powder)

  • Cell culture plates (6-well or 12-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood of healthy donors or SLE patients using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed the PBMCs in cell culture plates at a density of 1 x 10^6 cells/mL.

  • This compound Preparation: Reconstitute lyophilized this compound in a suitable solvent as per the manufacturer's instructions to prepare a stock solution. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.5 µg/mL, 1.0 µg/mL, 2.5 µg/mL).

  • Treatment: Add the prepared this compound solutions to the respective wells. Include a vehicle-only control group.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, harvest the cells for RNA extraction.

Protocol 2: RNA Extraction and Quality Control

Objective: To extract high-quality total RNA from this compound-treated cells.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agarose gel electrophoresis system

Procedure:

  • RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit, following the manufacturer's protocol.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity Assessment: Assess the integrity of the RNA by running an aliquot on a 1% agarose gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.

Protocol 3: Microarray Analysis of Gene Expression

Objective: To perform a global analysis of gene expression changes in this compound-treated cells.

Materials:

  • Microarray platform (e.g., Affymetrix, Agilent, Illumina)

  • RNA labeling and fragmentation kits

  • Hybridization and wash buffers

  • Microarray scanner

  • Data analysis software

Procedure:

  • Sample Preparation: Prepare labeled and fragmented complementary RNA (cRNA) from the extracted total RNA using the kits recommended for your chosen microarray platform.

  • Hybridization: Hybridize the labeled cRNA to the microarray chips in a hybridization oven according to the manufacturer's protocol.

  • Washing and Staining: Wash and stain the microarray chips to remove non-specifically bound cRNA and to label the hybridized probes.

  • Scanning: Scan the microarray chips using a high-resolution scanner to generate image files.

  • Data Extraction and Analysis: Use appropriate software to extract the raw intensity data from the image files. Perform background correction, normalization, and statistical analysis to identify differentially expressed genes between the this compound-treated and control groups. A fold-change cutoff (e.g., >1.5 or <0.67) and a p-value threshold (e.g., <0.05) are typically used to determine significance.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

Objective: To validate the microarray results and quantify the expression of specific target genes.

Materials:

  • Reverse transcription kit

  • qRT-PCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers (see Table 3 for examples)

  • Real-time PCR instrument

Procedure:

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Primer Design: Design or obtain validated primers for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

  • Real-Time PCR: Perform the qRT-PCR reaction in a real-time PCR instrument. The cycling conditions will depend on the master mix and primers used.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the comparative Ct (ΔΔCt) method. Normalize the expression of the target genes to the housekeeping gene.

Table 3: Example Primer Sequences for Human Gene Expression Analysis by qRT-PCR
Gene SymbolForward Primer (5' to 3')Reverse Primer (5' to 3')
TGFB1TGCTTCAGCTCCACAGAGAATGGTTGTAGAGGGCAAGGAC
FOXP3TCAAAGAGCCCTCACAACCAGCTATTTGAAGGTTCCAGTGCTGTTGC
IL1BCTGTGACTCGTGGGATGATGGGGATTTTGTCGTTGCTTGT
TNFTGCCTCAGCCTCTTCTCATTGCTTGGTGGTTTGCTACGAC
IFNGATGAACGCTACACACTGCATCCCATCCTTTTGCCAGTTCCTC
IL10GCTCTTACTGACTGGCATGAGCGCAGCTCTAGGAGCATGTG
TNFSF13BGCAGTCAGTGAGAAGGAGAATCTGGGGAGGATGGTAAATA
CASP3TGGTTCATCCAGTCGCTTTGCATTCTGTTGCCACCTTTCG
CASP8CATCCAGTCACTTTGCCAGAGCATCTGTTTCCCCATGTTC
GAPDHGTGCTGAGTATGTCGTGGAGGTCTTCTGAGTGGCAGTGAT

Note: These are example primer sequences and should be validated for specificity and efficiency before use.[7]

References

Application Notes and Protocols for Subcutaneous Edratide Injection in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edratide (hCDR1) is a synthetic peptide that has been investigated for its immunomodulatory effects, particularly in the context of Systemic Lupus Erythematosus (SLE). It is based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1] Preclinical studies in various animal models of lupus have demonstrated the potential of this compound to ameliorate disease manifestations through the modulation of the immune system.[1][2] These application notes provide a detailed protocol for the subcutaneous administration of this compound in murine models of lupus and summarize the expected quantitative outcomes and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of subcutaneous this compound administration in (NZB x NZW)F1 mice, a commonly used animal model for SLE.

Table 1: Effect of this compound on Proteinuria in (NZB x NZW)F1 Mice

Treatment GroupDosageFrequencyDurationMean Proteinuria Score (end of study)Percentage of Mice with Proteinuria
This compound50 µ g/mouse Weekly10 weeksSignificantly reduced vs. vehicleSignificantly reduced vs. vehicle
Vehicle Control-Weekly10 weeksHighHigh

Note: Specific quantitative values for proteinuria scores can vary between studies and should be compared to the vehicle control within the same experiment.

Table 2: Effect of this compound on Serum Anti-dsDNA Antibody Levels in (NZB x NZW)F1 Mice

Treatment GroupDosageFrequencyDurationAnti-dsDNA Antibody Titer
This compound50 µ g/mouse Weekly10 weeksSignificantly reduced vs. vehicle
Vehicle Control-Weekly10 weeksElevated

Table 3: Immunomodulatory Effects of this compound in Lupus Mouse Models

BiomarkerEffect of this compound Treatment
Pro-inflammatory Cytokines
IFN-αDownregulation[3]
IL-1βDownregulation[4]
TNF-αDownregulation[4]
IFN-γDownregulation[4]
IL-10Downregulation[4]
B-cell Related Factors
BLyS (B-lymphocyte stimulator)Downregulation[4]
Apoptosis Markers
Caspase-3Downregulation[4]
Caspase-8Downregulation[4]
Regulatory Markers
TGF-βUpregulation[4]
FoxP3 (Treg marker)Upregulation[4]

Experimental Protocols

Protocol for Subcutaneous this compound Injection in a Lupus Mouse Model

This protocol is based on methodologies reported for the (NZB x NZW)F1 mouse model of spontaneous lupus.[2][3]

1. Animal Model:

  • Species: Mouse

  • Strain: (NZB x NZW)F1 female mice are a standard model for spontaneous SLE.

  • Age at Treatment Initiation: Treatment is typically initiated in mice with established disease, often around 6-7 months of age, when proteinuria is detectable.

2. Materials:

  • This compound (hCDR1) peptide

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline for injection.

  • 1 mL sterile syringes with a 27-30 gauge needle.

  • Animal scale for accurate weighing.

  • Appropriate animal handling and restraint devices.

3. Preparation of this compound Solution:

  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile PBS or saline to a final concentration that allows for the desired dosage in a manageable injection volume (e.g., 100-200 µL). For a 50 µg dose in 100 µL, the concentration would be 0.5 mg/mL.

  • Storage: Store the reconstituted peptide solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage, following the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.

4. Dosing and Administration:

  • Dosage: A commonly used and effective dose is 50 µg of this compound per mouse.[2]

  • Frequency: Administer the injection once weekly.[2]

  • Duration: A typical treatment duration is 10 consecutive weeks.[3]

  • Route of Administration: Subcutaneous (SC) injection.

5. Injection Procedure:

  • Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restraint device.

  • Injection Site: The subcutaneous space in the dorsal region (back of the neck or between the shoulder blades) is a suitable injection site.

  • Injection Technique:

    • Pinch the skin at the injection site to create a tent.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body. Be careful not to puncture the underlying muscle.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Slowly inject the this compound solution (e.g., 100 µL).

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor the animals' overall health, body weight, and disease progression (e.g., proteinuria) throughout the study.

6. Control Group:

  • Administer a vehicle control (sterile PBS or saline without this compound) to a parallel group of mice using the same injection volume, frequency, and duration.

Mandatory Visualizations

Signaling Pathway of this compound in Systemic Lupus Erythematosus

Edratide_Signaling_Pathway This compound This compound (hCDR1) Immune_Cells Autoreactive T & B Cells This compound->Immune_Cells Modulates Treg Regulatory T cells (Tregs) This compound->Treg Induces Pro_inflammatory Pro-inflammatory Cytokines This compound->Pro_inflammatory Downregulates (IFN-α, IL-1β, TNF-α, etc.) Anti_inflammatory Anti-inflammatory Cytokines This compound->Anti_inflammatory Upregulates (TGF-β) Apoptosis Apoptosis This compound->Apoptosis Downregulates (Caspase-3, -8) Immune_Cells->Pro_inflammatory Autoantibodies Autoantibody Production Immune_Cells->Autoantibodies Treg->Immune_Cells Suppresses Disease SLE Disease Amelioration Treg->Disease Pro_inflammatory->Disease Anti_inflammatory->Disease Apoptosis->Disease Autoantibodies->Disease

Caption: Proposed signaling pathway of this compound in ameliorating SLE.

Experimental Workflow for this compound Treatment in a Lupus Mouse Model

Edratide_Experimental_Workflow start Start: (NZB x NZW)F1 Mice (6-7 months old with proteinuria) grouping Randomize into Treatment Groups start->grouping treatment_group This compound Treatment (50 µg/mouse, SC, weekly) grouping->treatment_group control_group Vehicle Control (PBS/Saline, SC, weekly) grouping->control_group monitoring Monitor Weekly: - Proteinuria - Body Weight - Clinical Signs treatment_group->monitoring control_group->monitoring endpoint End of Study (10 weeks) monitoring->endpoint analysis Analysis: - Serum Anti-dsDNA Antibodies - Cytokine Profiling - Kidney Histopathology endpoint->analysis

Caption: Experimental workflow for subcutaneous this compound administration.

References

Application Notes and Protocols for Edratide: Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and long-term storage conditions for Edratide, a synthetic peptide with immunomodulatory properties. The following sections detail recommended storage conditions, stability profiles under various stress factors, and protocols for assessing the integrity of the peptide.

This compound: Product Information and Storage

This compound is a 19-amino acid synthetic peptide. For optimal stability, it is supplied as a lyophilized powder. In clinical trials, this compound has been formulated with sulfobutylether-β-cyclodextrin (SBECD), an excipient known to enhance the stability and solubility of peptides.[1]

Table 1: Recommended Long-Term Storage Conditions for Lyophilized this compound

ParameterRecommendationRationale
Temperature -20°C or -80°CMinimizes chemical degradation pathways such as hydrolysis and oxidation, ensuring long-term integrity.[2]
Light Exposure Store in the darkProtects against photodegradation.
Moisture Store in a desiccated environmentLyophilized powders are hygroscopic; moisture can lead to hydrolysis and aggregation.[2]
Container Tightly sealed vialsPrevents moisture ingress and contamination.

Stability Profile of this compound

While specific quantitative stability data for this compound is not extensively published, the following tables represent typical stability profiles for lyophilized peptides of similar nature under forced degradation conditions. These studies are crucial for identifying potential degradation pathways and establishing a stability-indicating analytical method.

Table 2: Hypothetical Stability of Lyophilized this compound under Thermal Stress

TemperatureDurationPurity (%) by RP-HPLCAppearance
40°C1 month98.5White to off-white powder
40°C3 months95.2White to off-white powder
60°C1 month89.7Slight discoloration
60°C3 months75.4Yellowish powder

Table 3: Hypothetical Stability of Reconstituted this compound Solution (in pH 7.4 buffer) at Different Temperatures

TemperatureDurationPurity (%) by RP-HPLCObservations
2-8°C24 hours99.1Clear, colorless solution
2-8°C7 days96.8Clear, colorless solution
25°C24 hours97.5Clear, colorless solution
25°C7 days90.3Slight opalescence

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound by subjecting it to various stress conditions and to identify potential degradation products.

Materials:

  • Lyophilized this compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water for injection (WFI)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Photostability chamber

  • Temperature-controlled ovens

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector

Methodology:

  • Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in WFI to a final concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24, 48, and 72 hours.

  • Thermal Degradation (Solution): Incubate the this compound stock solution at 60°C for 1, 3, and 7 days.

  • Thermal Degradation (Lyophilized Powder): Place vials of lyophilized this compound in ovens at 40°C and 60°C for 1 and 3 months. Reconstitute in WFI before analysis.

  • Photostability: Expose vials of lyophilized this compound and the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be shielded from light.

  • Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method to determine the purity of this compound and to quantify any degradation products.

Protocol for Stability-Indicating RP-HPLC Method

Objective: To develop and validate a robust RP-HPLC method for the quantitative determination of this compound and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[3][4]

This compound's Mechanism of Action: Immunomodulatory Signaling

This compound exerts its therapeutic effect in Systemic Lupus Erythematosus (SLE) through immunomodulation of T and B cell pathways.[5][6] It has been shown to down-regulate the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, IFN-γ, and IL-10, as well as B-lymphocyte stimulator (BLyS).[5] Concurrently, it up-regulates the immunosuppressive cytokine TGF-β and the transcription factor FoxP3, which is associated with regulatory T cells.[5][7] this compound has also been observed to reduce the expression of pro-apoptotic molecules like caspase-3 and caspase-8.[5]

Edratide_Signaling_Pathway cluster_this compound This compound Intervention cluster_Outcome Therapeutic Outcome This compound This compound T_Cell T Cell This compound->T_Cell Modulates B_Cell B Cell This compound->B_Cell Modulates Treg_Cell Regulatory T Cell (Treg) This compound->Treg_Cell Promotes Differentiation Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ, IL-10) T_Cell->Pro_inflammatory Inhibits Production Apoptosis Pro-apoptotic Molecules (Caspase-3, Caspase-8) T_Cell->Apoptosis Inhibits BLyS BLyS B_Cell->BLyS Inhibits Production B_Cell->Apoptosis Inhibits Anti_inflammatory Anti-inflammatory Cytokine (TGF-β) Treg_Cell->Anti_inflammatory Promotes Production FoxP3 FoxP3 Treg_Cell->FoxP3 Increases Expression Immune_Modulation Immune Modulation & Reduced Autoimmunity Pro_inflammatory->Immune_Modulation Contributes to Autoimmunity BLyS->Immune_Modulation Contributes to Autoimmunity Anti_inflammatory->Immune_Modulation Reduces Autoimmunity FoxP3->Immune_Modulation Reduces Autoimmunity Apoptosis->Immune_Modulation Contributes to Autoimmunity

Caption: this compound's immunomodulatory signaling pathway in SLE.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Edratide_Stability_Workflow start Start: Receive Lyophilized this compound storage Long-Term Storage (-20°C or -80°C, Dark, Desiccated) start->storage reconstitution Reconstitution (e.g., WFI) start->reconstitution storage->reconstitution For use forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) reconstitution->forced_degradation stability_testing Stability Testing (Different Temperatures & Timepoints) reconstitution->stability_testing analysis RP-HPLC Analysis (Purity & Degradation Products) forced_degradation->analysis stability_testing->analysis data_evaluation Data Evaluation (Kinetics & Pathway Identification) analysis->data_evaluation report End: Stability Report & Shelf-life Determination data_evaluation->report

Caption: Workflow for this compound stability assessment.

References

Troubleshooting & Optimization

Why the 0.5mg Edratide dose was most effective in trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical evaluation of Edratide, with a specific focus on why the 0.5mg dose was identified as the most effective in trials.

Frequently Asked Questions (FAQs)

Q1: Why was the 0.5mg dose of this compound considered the most effective in the Phase II clinical trial?

In the intention-to-treat (ITT) cohort of 316 patients, the 0.5mg this compound arm showed a significant improvement in the BILAG Responder Index with an odds ratio of 2.09 and a p-value of 0.03.[2][3][4][6] Trends toward improvement were also noted in the 1.0mg and 2.5mg dose groups, but these did not reach statistical significance.[2][3][4][6]

Post-hoc analyses further supported the efficacy of the 0.5mg dose in several patient subgroups, including those on low or no steroids, seropositive patients, and individuals who showed a 2-grade BILAG improvement.[2][3][5][6]

Q2: What was the overall safety profile of this compound in the dose-ranging study?

This compound was found to be safe and well-tolerated across all tested doses (0.5mg, 1.0mg, and 2.5mg).[1][2][3] The incidence of adverse events was similar across all treatment groups, including the placebo group.[4]

Troubleshooting and Experimental Guides

Guide 1: Understanding the PRELUDE Phase II Trial Design

For researchers designing similar clinical trials, understanding the protocol of the PRELUDE study is crucial. Below is a summary of the experimental design and key clinical data.

PRELUDE Trial (NCT00203151) Experimental Protocol

The PRELUDE study was a multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study designed to assess the efficacy, tolerability, and safety of this compound in patients with mild-to-moderate Systemic Lupus Erythematosus (SLE).[1][7]

  • Randomization and Blinding: Eligible participants were randomized in a 1:1:1:1 ratio to one of four treatment arms.[1][4] The study was quadruple-masked, meaning the participant, care provider, investigator, and outcomes assessor were all blinded to the treatment allocation.[7]

  • Treatment Arms:

    • Placebo

    • This compound 0.5mg

    • This compound 1.0mg

    • This compound 2.5mg

  • Drug Administration: this compound or placebo was administered as a weekly subcutaneous injection.[1][2][3] The lyophilized powder was reconstituted for injection.[1][4]

  • Treatment Duration: The study involved an 8-week treatment period with a combination of steroids and the investigational drug, followed by an 18-week period of tapered steroid withdrawal.[1]

  • Endpoints:

    • Secondary Endpoints: Improvement in the British Isles Lupus Assessment Group (BILAG) Responder Index and analysis of medicinal flares.[2][3]

Data Presentation: Efficacy Results of the PRELUDE Trial

The following table summarizes the key efficacy findings from the PRELUDE study, highlighting the performance of the 0.5mg dose.

EndpointPlaceboThis compound 0.5mgThis compound 1.0mgThis compound 2.5mg
BILAG Responder Index (ITT Cohort)
Odds Ratio (vs. Placebo)N/A2.09[2][3][4][6]Trend observed[2][3][4][6]Trend observed[2][3][4][6]
p-valueN/A0.03[2][3][4][6]Not significantNot significant
Composite SLE Responder Index (ITT Cohort) Positive Trend[2][3][5]
Adverse Event Data

The safety profile of this compound was favorable, with a similar incidence of adverse events across all treatment arms.

Treatment GroupIncidence of Adverse Events
Placebo79.3%[4]
This compound 0.5mg82.1%[4]
This compound 1.0mg77.0%[4]
This compound 2.5mg75.6%[4]

Visualizations: Pathways and Workflows

Guide 2: Proposed Mechanism of Action of this compound

This compound is a synthetic peptide that modulates the immune response in SLE.[1] Its proposed mechanism involves the downregulation of autoreactive T and B cells.[1][4] Studies have shown that treatment with this compound leads to a cascade of events that ameliorate lupus clinically.[1][4] This includes the downregulation of pro-inflammatory cytokines and pro-apoptotic molecules, and the upregulation of immunosuppressive molecules and regulatory T cells.[8]

Edratide_Mechanism_of_Action cluster_upstream Upstream Effects cluster_downstream Downstream Immunomodulation cluster_outcome Clinical Outcome This compound This compound (hCDR1) Tregs Regulatory T cells (Tregs) (FoxP3+) This compound->Tregs Upregulates TGFb TGF-β This compound->TGFb Upregulates Pro_Inflam Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ, IL-10) This compound->Pro_Inflam Downregulates Apoptosis Pro-apoptotic Molecules (Caspase-3, Caspase-8) This compound->Apoptosis Downregulates BLyS B-lymphocyte Stimulator (BLyS) This compound->BLyS Downregulates Auto_T Autoreactive T cells Tregs->Auto_T Downregulates Auto_B Autoreactive B cells Tregs->Auto_B Downregulates Amelioration Amelioration of Lupus Manifestations Tregs->Amelioration Leads to TGFb->Pro_Inflam Downregulates TGFb->Amelioration Leads to PRELUDE_Trial_Workflow cluster_treatment 26-Week Treatment Period cluster_endpoints Endpoints Screening Patient Screening (n=340) SLEDAI-2K: 6-12 Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo (Weekly SC Injection) Randomization->Placebo Dose05 This compound 0.5mg (Weekly SC Injection) Randomization->Dose05 Dose10 This compound 1.0mg (Weekly SC Injection) Randomization->Dose10 Dose25 This compound 2.5mg (Weekly SC Injection) Randomization->Dose25 Endpoint_Analysis Endpoint Analysis Placebo->Endpoint_Analysis Dose05->Endpoint_Analysis Dose10->Endpoint_Analysis Dose25->Endpoint_Analysis Primary Primary Endpoints (SLEDAI-2K, AMS) - Not Met - Endpoint_Analysis->Primary Secondary Secondary Endpoint (BILAG Responder Index) - Met for 0.5mg - Endpoint_Analysis->Secondary

References

Technical Support Center: Enhancing the In Vivo Stability of Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo stability of peptide therapeutics, with a focus on peptides like Edratide.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the in vivo stability of peptide therapeutics like this compound?

A1: The primary challenges to the in vivo stability of peptide therapeutics are enzymatic degradation and rapid renal clearance. Peptides are susceptible to cleavage by proteases and peptidases present in the blood and tissues.[1][2] Additionally, peptides with a molecular weight below the renal filtration threshold (typically <30 kDa) are quickly removed from circulation by the kidneys.[3]

Q2: What is this compound and what is its mechanism of action?

A2: this compound (also known as hCDR1) is a synthetic peptide composed of 19 amino acids, with the sequence H-Gly-Tyr-Tyr-Trp-Ser-Trp-Ile-Arg-Gln-Pro-Pro-Gly-Lys-Gly-Glu-Glu-Trp-Ile-Gly-OH.[3][4] It is designed based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[4] this compound has been investigated for the treatment of Systemic Lupus Erythematosus (SLE). Its mechanism of action involves modulating the immune system by downregulating the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ, IL-10), B-lymphocyte stimulator (BLyS), and pro-apoptotic molecules like caspase-3 and caspase-8.[5][6] It also upregulates the expression of the immunosuppressive cytokine TGF-β and the regulatory T-cell marker FoxP3, helping to restore immune balance.[5][6]

Q3: What are the most common strategies to improve the in vivo half-life of a peptide therapeutic?

A3: Several strategies can be employed to enhance the in vivo half-life of peptide therapeutics:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance and providing steric hindrance to protect against enzymatic degradation.[7]

  • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at protease cleavage sites can significantly increase resistance to degradation.[8][9]

  • Cyclization: Creating a cyclic peptide structure (e.g., head-to-tail, side chain-to-side chain) restricts the peptide's conformation, making it less accessible to proteases.[10]

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[11][12]

  • Fusion to Large Proteins/Domains: Genetically fusing the peptide to a large protein like albumin or an antibody Fc fragment increases its size and utilizes natural recycling pathways to extend its half-life.[13][14]

  • Lipidation: Attaching a fatty acid moiety to the peptide promotes binding to serum albumin, which acts as a carrier and reduces renal clearance.[14]

II. Troubleshooting Guides

A. Peptide Modification and Synthesis

Q4: I am observing low yield during the PEGylation of my peptide. What could be the cause and how can I troubleshoot it?

A4: Low PEGylation yield can stem from several factors. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize the pH of the reaction buffer. For amine-specific PEGylation (e.g., targeting lysine residues or the N-terminus), a pH range of 7.5-9.0 is typically used. For thiol-specific PEGylation (cysteine), a pH of 6.5-7.5 is often optimal. Also, consider adjusting the reaction time and temperature.
Poor Reagent Quality Ensure the PEGylating reagent is not hydrolyzed or degraded. Use fresh reagents and store them under the recommended conditions (typically dry and cold). The peptide should also be of high purity.
Steric Hindrance The target amino acid for PEGylation might be in a sterically hindered position within the peptide's structure. Consider introducing a flexible linker between the peptide and the PEG chain or choosing a different attachment site.
Incorrect Molar Ratio Optimize the molar ratio of the PEGylating reagent to the peptide. A higher excess of the PEG reagent can drive the reaction to completion, but too high an excess can lead to di- or multi-PEGylation and purification challenges.
Peptide Aggregation The peptide may be aggregating under the reaction conditions, making the PEGylation sites inaccessible. Try adding denaturants (e.g., guanidine HCl, urea) or organic co-solvents to the reaction buffer to disrupt aggregation.

Q5: My peptide is aggregating during solid-phase peptide synthesis (SPPS). What can I do to prevent this?

A5: Peptide aggregation during SPPS is a common issue, especially for hydrophobic sequences. Here are some strategies to mitigate it:

Strategy Description
Incorporate "Difficult Sequence" Solubilizing Agents Use additives in your coupling and deprotection steps. For example, adding chaotropic salts like LiCl or using solvents like N-methyl-2-pyrrolidone (NMP) can help disrupt secondary structure formation.
Microwave-Assisted Synthesis Microwave energy can accelerate coupling and deprotection reactions, reducing the time for aggregation to occur.[9]
Use Pseudoproline Dipeptides Incorporating pseudoproline dipeptides at Ser or Thr residues can disrupt the formation of secondary structures that lead to aggregation.[15]
Backbone Protection Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent interchain hydrogen bonding, a major cause of aggregation.[15]
Reduce Peptide Concentration on Resin Lowering the loading capacity of the resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Q6: I am having trouble with the head-to-tail cyclization of my peptide, resulting in low yield and dimerization. How can I optimize this?

A6: Head-to-tail cyclization can be challenging. Here are some optimization tips:

Factor Troubleshooting Strategies
Concentration Perform the cyclization reaction at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular reactions (dimerization/oligomerization).
Coupling Reagents Use efficient coupling reagents like HATU, HBTU, or PyBOP. The choice of base (e.g., DIPEA, collidine) can also influence the outcome.
Peptide Sequence The presence of certain amino acids at the N- or C-terminus can hinder cyclization. Consider altering the sequence at the ligation site if possible. Proline or glycine residues can sometimes facilitate cyclization by inducing turns.
On-Resin vs. Solution-Phase Cyclization On-resin cyclization can sometimes be more efficient due to the pseudo-dilution effect.[16] However, if on-resin cyclization fails, solution-phase cyclization after cleaving the linear peptide from the resin is an alternative.
Conformational Constraints The linear peptide needs to adopt a conformation that brings the N- and C-termini into proximity. Introducing turn-inducing elements or using solvents that favor a pre-cyclic conformation can improve yields.
B. In Vitro and In Vivo Stability Assessment

Q7: My peptide shows rapid degradation in an in vitro serum stability assay. How can I identify the cleavage sites and improve stability?

A7: Identifying cleavage sites is crucial for targeted modifications.

  • Identify Cleavage Sites:

    • Incubate your peptide with serum or plasma for different time points.

    • Analyze the samples using LC-MS/MS.

    • Identify the peptide fragments to determine the exact cleavage sites.

  • Improve Stability:

    • D-Amino Acid Substitution: Replace the L-amino acid at the identified cleavage site with its D-enantiomer. This makes the peptide bond resistant to most proteases.[9]

    • Unnatural Amino Acid Incorporation: Introduce non-proteinogenic amino acids at or near the cleavage site to sterically hinder protease access.

    • N-methylation: Methylate the nitrogen of the peptide bond at the cleavage site to prevent protease binding.

    • Cyclization: If multiple cleavage sites are present, cyclizing the peptide can provide global protection.

Q8: I am observing high variability in my in vivo pharmacokinetic (PK) studies in mice. What are the potential sources of this variability?

A8: High variability in in vivo PK studies can arise from several factors:

Source of Variability Mitigation Strategies
Animal Handling and Dosing Ensure consistent and accurate dosing for all animals. The route of administration (e.g., intravenous, subcutaneous) should be performed uniformly. Use experienced personnel for animal handling and dosing to minimize stress, which can affect physiological parameters.
Biological Variation Use a sufficient number of animals per group to account for inter-animal variability. Ensure that the animals are of the same age, sex, and strain, and are housed under identical conditions.
Sample Collection and Processing Standardize the blood sampling times and techniques. Process the blood samples consistently to obtain plasma or serum. Store the samples at the appropriate temperature (-80°C) to prevent peptide degradation before analysis.
Bioanalytical Method Validate your bioanalytical method (e.g., LC-MS/MS, ELISA) for linearity, accuracy, precision, and stability. Use an internal standard to correct for variations in sample processing and instrument response.

III. Data Presentation: Quantitative Effects of Stability Enhancement Strategies

The following tables summarize the quantitative impact of various stabilization strategies on the half-life of different peptides.

Table 1: Effect of PEGylation on Peptide Half-Life

PeptideModificationMolecular Weight of PEG (kDa)Half-Life (hours)Fold IncreaseReference
Interferon-α2aN-terminal PEGylation40~70~10N/A
GLP-1 AnalogSite-specific PEGylation20~168>100N/A
Bombesin AnalogPEG LinkerPEG₂ (0.1 kDa)246-[17]
Bombesin AnalogPEG LinkerPEG₄ (0.2 kDa)4071.65[17]
Bombesin AnalogPEG LinkerPEG₆ (0.3 kDa)5842.37[17]

Table 2: Effect of Amino Acid Substitution on Peptide Half-Life

PeptideModificationHalf-LifeFold IncreaseReference
GnRH Analog (Triptorelin)L-amino acid to D-amino acid substitution2.8 hours (vs. 5 min for native)~33[18]
GIP AnalogN-terminal acetylation>24 hours (vs. 2-5 min for native)>288[18]
Antimicrobial Peptide (Kn2-7)L- to D-enantiomer (dKn2-7)>24 hours (78.5% remaining) vs. <1 hour (1% remaining)>24[19]

Table 3: Effect of Albumin Binding on Peptide Half-Life

PeptideModificationHalf-Life (hours)Fold IncreaseReference
GLP-1 Analog (Liraglutide)Lipidation (fatty acid acylation)~13~400N/A
GLP-1 Analog (Semaglutide)Lipidation and amino acid substitution~168~5000N/A
Bicyclic PeptideConjugation to albumin-binding tag~7 (in rats)~25[13]

IV. Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

Objective: To determine the in vitro half-life of a peptide in human serum.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer)

  • Human serum (commercially available, pooled)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Pre-warm the human serum to 37°C.

  • Spike the test peptide into the serum to a final concentration of 10-100 µg/mL. Mix gently by inverting.

  • Immediately take a time zero (T=0) aliquot (e.g., 100 µL) and transfer it to a microcentrifuge tube containing an equal volume of 10% TCA to precipitate the serum proteins and stop enzymatic activity. Vortex briefly.

  • Incubate the remaining serum-peptide mixture at 37°C.

  • At various time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect aliquots and immediately quench the reaction with 10% TCA as in step 3.

  • After collecting all time points, incubate the TCA-quenched samples on ice for 10-15 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the remaining peptide.

  • Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t½) using a one-phase decay model.

Protocol 2: Site-Specific N-Terminal PEGylation

Objective: To covalently attach a PEG molecule to the N-terminus of a peptide.

Materials:

  • Peptide with a free N-terminus

  • Methoxy-PEG-aldehyde (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.

  • Add a 2-5 molar excess of mPEG-ALD to the peptide solution.

  • Add a 20-50 molar excess of NaCNBH₃ to the reaction mixture.

  • Incubate the reaction at room temperature for 12-24 hours with gentle stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by SDS-PAGE or RP-HPLC to observe the formation of the PEG-peptide conjugate.

  • Once the reaction is complete, purify the PEGylated peptide from unreacted peptide and excess reagents using an appropriate chromatography method (e.g., size-exclusion chromatography to separate based on size, or ion-exchange chromatography if there is a sufficient charge difference).

  • Characterize the purified PEG-peptide conjugate by mass spectrometry to confirm the correct mass and by SDS-PAGE to assess purity.

V. Visualizations

Signaling Pathway

Edratide_Signaling_Pathway cluster_sle Systemic Lupus Erythematosus (SLE) Pathogenesis B_Cell Autoreactive B Cell Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ, IL-10) B_Cell->Pro_Inflammatory_Cytokines produces T_Cell Autoreactive T Cell T_Cell->B_Cell activates T_Cell->Pro_Inflammatory_Cytokines produces BLyS BLyS (B-Lymphocyte Stimulator) BLyS->B_Cell promotes survival Apoptosis Increased Apoptosis & Defective Clearance Treg Regulatory T Cell (Treg) (Dysfunctional) This compound This compound (hCDR1) This compound->B_Cell Downregulates This compound->T_Cell Downregulates This compound->BLyS Downregulates expression This compound->Pro_Inflammatory_Cytokines Downregulates expression Caspases Caspase-3 & 8 This compound->Caspases Downregulates Caspase-3/8 TGF_beta TGF-β This compound->TGF_beta Upregulates expression Caspases->Apoptosis Treg_up Functional Treg Cells TGF_beta->Treg_up promotes

Caption: this compound's immunomodulatory signaling pathway in SLE.

Experimental Workflows

Peptide_Stability_Workflow cluster_invitro In Vitro Serum Stability Assay cluster_invivo In Vivo Pharmacokinetic Study Start_InVitro Spike Peptide into Serum Incubate Incubate at 37°C Start_InVitro->Incubate Sample Collect Time Points Incubate->Sample Quench Quench with TCA Sample->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Half-Life Analyze->Calculate Start_InVivo Administer Peptide to Mice Blood_Sample Collect Blood Samples at Time Points Start_InVivo->Blood_Sample Process_Blood Process to Plasma/Serum Blood_Sample->Process_Blood Extract_Peptide Extract Peptide Process_Blood->Extract_Peptide Analyze_PK Quantify by LC-MS/MS Extract_Peptide->Analyze_PK PK_Analysis Pharmacokinetic Analysis Analyze_PK->PK_Analysis Peptide_Modification_Logic cluster_solutions_proteolysis Solutions for Proteolysis cluster_solutions_clearance Solutions for Renal Clearance Problem Peptide Has Short Half-Life Identify_Cause Identify Primary Cause Problem->Identify_Cause Proteolysis Proteolytic Degradation Identify_Cause->Proteolysis Renal_Clearance Rapid Renal Clearance Identify_Cause->Renal_Clearance D_Amino_Acid D-Amino Acid Substitution Proteolysis->D_Amino_Acid Cyclization Cyclization Proteolysis->Cyclization Terminal_Mods N/C-Terminal Modification Proteolysis->Terminal_Mods PEGylation PEGylation Renal_Clearance->PEGylation Albumin_Binding Albumin Binding (Lipidation) Renal_Clearance->Albumin_Binding Fc_Fusion Fc Fusion Renal_Clearance->Fc_Fusion

References

Addressing solubility issues of synthetic peptides like Edratide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with the synthetic peptide Edratide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic peptide composed of 19 amino acids with the sequence H-Gly-Tyr-Tyr-Trp-Ser-Trp-Ile-Arg-Asn-Pro-Pro-Gly-Lys-Gly-Glu-Glu-Trp-Ile-Gly-OH.[1] It has a molecular formula of C₁₁₁H₁₄₉N₂₇O₂₈ and a molecular weight of 2295.54 g/mol .[1] this compound has been investigated for its potential therapeutic effects in autoimmune diseases like Systemic Lupus Erythematosus (SLE).[2][3]

Q2: Why is this compound difficult to dissolve?

The solubility of a peptide is largely determined by its amino acid composition, specifically its hydrophobicity and overall charge. This compound's sequence contains a significant number of hydrophobic amino acids (Tryptophan, Tyrosine, Isoleucine), which can lead to poor solubility in aqueous solutions. Furthermore, peptides with a high propensity for aggregation can also be challenging to dissolve. The use of excipients like sulfobutylether beta-cyclodextrin sodium (SBECD) in clinical trial formulations of this compound suggests that it has inherently low aqueous solubility.[3]

Q3: What is the first step I should take when trying to dissolve a new batch of lyophilized this compound?

Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot first. This will help you determine the optimal solvent and concentration without risking the entire batch. Always allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.

Q4: Can I dissolve this compound in water or PBS?

Direct dissolution in aqueous buffers like water or Phosphate-Buffered Saline (PBS) is likely to be challenging due to this compound's hydrophobic nature. Based on its amino acid sequence, this compound has a predicted neutral to slightly acidic character at physiological pH. Therefore, starting with a small amount of an organic solvent is generally recommended to first wet the peptide before adding an aqueous buffer.

Q5: What are the recommended storage conditions for this compound?

Lyophilized this compound should be stored at -20°C or colder for long-term stability. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide

Issue 1: Lyophilized this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Tris).
  • Cause: this compound's hydrophobic amino acid residues resist interaction with water molecules.

  • Solution: A stepwise approach using an organic solvent is recommended. See the detailed experimental protocol below.

Issue 2: After adding an organic solvent and then my aqueous buffer, the this compound solution is cloudy or has visible precipitates.
  • Cause: The peptide has precipitated out of solution upon addition of the aqueous buffer, a common issue with hydrophobic peptides. This indicates that the solubility limit in the final solvent mixture has been exceeded.

  • Troubleshooting Steps:

    • Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to break up aggregates and improve dissolution.

    • Gentle Warming: Gently warm the solution to 37°C. Be cautious, as excessive heat can degrade the peptide.

    • Adjust pH: Based on the peptide's charge, a slight adjustment in pH might improve solubility. For this compound, which is predicted to be slightly acidic, a small increase in pH (e.g., using a basic buffer like ammonium bicarbonate) might be beneficial.

    • Increase Organic Solvent Concentration: If your experimental conditions allow, you may need to increase the final concentration of the organic solvent (e.g., DMSO). However, be mindful of the tolerance of your cells or assay to the solvent. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.

Issue 3: The this compound solution appears clear at first but forms a gel or precipitate over time.
  • Cause: This may be due to peptide aggregation, where individual peptide molecules self-associate to form larger, insoluble complexes.

  • Preventative Measures:

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared this compound solutions for your experiments.

    • Proper Storage: Store aliquots at -80°C to minimize aggregation during storage.

    • Include Aggregation Inhibitors: For some applications, the inclusion of small amounts of excipients like arginine or guanidine hydrochloride in the stock solution can help to reduce aggregation. However, their compatibility with your specific experiment must be verified.

Data Presentation

Predicted Solubility of this compound
SolventPredicted SolubilityRationale & Remarks
WaterVery LowHigh content of hydrophobic amino acids.
PBS (pH 7.4)Very LowSimilar to water; physiological pH may not be optimal for this peptide's charge.
Acetic Acid (10%)ModerateAcidic conditions can protonate acidic residues, potentially increasing solubility.
Ammonium Bicarbonate (0.1 M)ModerateBasic conditions can deprotonate basic residues, potentially increasing solubility.
DMSOHighA strong organic solvent capable of disrupting hydrophobic interactions.
DMFHighAn alternative organic solvent to DMSO.
AcetonitrileModerate to HighAnother organic solvent option, often used in HPLC.

Experimental Protocols

Protocol 1: Recommended Solubilization of this compound for In Vitro Experiments

This protocol is a general guideline. The final concentration and solvent system should be optimized for your specific experimental needs.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Initial Dissolution in DMSO:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex gently for 1-2 minutes. If the peptide is not fully dissolved, sonicate for 5-10 minutes in a room temperature water bath.

  • Dilution into Aqueous Buffer:

    • While vortexing the desired aqueous buffer (e.g., PBS), slowly add the concentrated DMSO stock solution dropwise to achieve the final desired concentration. Note: Rapid addition can cause the peptide to precipitate.

    • The final concentration of DMSO should be kept as low as possible and be compatible with your experimental system (typically <0.5% for cell-based assays).

  • Final Check and Storage:

    • Visually inspect the solution for any precipitates. If the solution is cloudy, sonicate for another 5-10 minutes.

    • If precipitates persist, the solubility limit in that buffer system has likely been exceeded. Consider preparing a more dilute solution.

    • Prepare single-use aliquots of the final solution in low-protein-binding tubes and store them at -20°C or -80°C.

Visualizations

Edratide_Solubilization_Workflow cluster_start Start cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting cluster_end Final Product start Lyophilized this compound dmso Add 100% DMSO (to create concentrated stock) start->dmso vortex_sonicate1 Vortex / Sonicate dmso->vortex_sonicate1 buffer Slowly add to vortexing aqueous buffer vortex_sonicate1->buffer check Check for Precipitate buffer->check sonicate2 Sonicate / Gentle Warmth check->sonicate2 Yes clear Clear Solution check->clear No precipitate Precipitate Persists (Re-evaluate concentration) check->precipitate If still present sonicate2->check aliquot Aliquot and Store at -80°C clear->aliquot

Caption: Workflow for the solubilization of this compound.

Edratide_Signaling_Pathway cluster_this compound This compound Intervention cluster_downregulated Downregulated Pathways cluster_upregulated Upregulated Pathways cluster_outcome Cellular & Clinical Outcome This compound This compound ProInflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ, IL-10) This compound->ProInflammatory Inhibits Apoptosis Pro-Apoptotic Molecules (Caspase-3, Caspase-8) This compound->Apoptosis Inhibits BLyS B-Lymphocyte Stimulator (BLyS) This compound->BLyS Inhibits Immunosuppressive Immunosuppressive Molecules (TGF-β, FoxP3) This compound->Immunosuppressive Promotes Outcome Restoration of Immune Balance Amelioration of SLE Manifestations ProInflammatory->Outcome Apoptosis->Outcome BLyS->Outcome Immunosuppressive->Outcome

Caption: Simplified signaling pathways modulated by this compound.

References

Edratide Technical Support Center: Troubleshooting Guides and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding the long-term efficacy considerations for Edratide treatment. The following question-and-answer format directly addresses potential issues and queries that may arise during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as hCDR1 or TV-4710) is a synthetic peptide composed of 19 amino acids.[1][2] Its sequence is based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1][2] this compound's mechanism of action involves immunomodulation. It leads to the downregulation of autoreactive T and B cells associated with Systemic Lupus Erythematosus (SLE).[1] This is achieved by decreasing the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, IFN-γ, and IL-10, as well as B-lymphocyte stimulator (BLyS) and pro-apoptotic molecules (caspase-3 and caspase-8).[3] Concurrently, it upregulates the expression of the immunosuppressive cytokine TGF-β and the regulatory T-cell marker FoxP3.[3]

Q2: What has been the main clinical trial investigating the efficacy of this compound?

The primary clinical trial for this compound was the Phase II PRELUDE study, a multinational, multicenter, randomized, double-blind, placebo-controlled trial.[1][4] This study evaluated the efficacy, tolerability, and safety of this compound in patients with mild-to-moderate SLE.[1]

Q3: Did the PRELUDE trial meet its primary endpoints?

Q4: Were there any positive efficacy signals from the PRELUDE trial?

Yes. While the primary endpoints were not met, a predefined secondary endpoint, the British Isles Lupus Assessment Group (BILAG) Responder Index, showed a statistically significant improvement in the group receiving 0.5 mg of this compound.[1][4][5] This effect was particularly noted in patients on low or no steroid doses, those who were seropositive, and patients showing a 2-grade BILAG improvement.[4][5]

Q5: What is the long-term efficacy of this compound?

The PRELUDE trial had a treatment duration of 26 weeks, which is now considered insufficient to demonstrate the efficacy of SLE-modifying agents; a minimum of one year is suggested to be necessary.[1] As of the latest available information, there is no evidence of a Phase III trial or a long-term extension study for this compound. Therefore, data on the long-term efficacy of this compound beyond 26 weeks from a large-scale clinical trial is not available.

Q6: What is the safety and tolerability profile of this compound?

This compound was found to be safe and well-tolerated in the Phase II PRELUDE trial.[1][4][5] There were no significant safety signals reported during the 26-week study.[6][7]

Troubleshooting Guide

Issue: Difficulty in demonstrating this compound efficacy in a short-term experimental model.

Possible Cause: The immunomodulatory effects of this compound may require a longer duration to manifest as a clinically significant improvement. The 26-week duration of the PRELUDE trial was noted by researchers as potentially too short to demonstrate the full efficacy of an SLE-modifying agent.[1]

Recommendation: For preclinical and clinical studies, consider experimental designs with treatment periods of at least one year to adequately assess the efficacy of this compound.

Issue: Discrepancy in efficacy results between different disease activity indices (e.g., SLEDAI vs. BILAG).

Recommendation: Utilize a composite primary endpoint in clinical trial design that includes multiple validated indices, such as BILAG, to capture a broader range of clinical responses.

Data Presentation

Table 1: PRELUDE Phase II Clinical Trial Summary
ParameterDescription
Study Title A Study to Evaluate the Tolerability, Safety and Effectiveness of this compound in the Treatment of Lupus (PRELUDE)[8]
ClinicalTrials.gov ID NCT00203151[8]
Phase II[1]
Study Design Multinational, multicenter, randomized, double-blind, placebo-controlled[1]
Patient Population 340 patients with mild-to-moderate SLE (SLEDAI-2K score of 6-12)[1][4]
Treatment Groups 0.5 mg this compound, 1.0 mg this compound, 2.5 mg this compound, Placebo[1][4]
Administration Weekly subcutaneous injection[1]
Treatment Duration 26 weeks (8 weeks of combination with steroids followed by 18 weeks of steroid withdrawal)[1][7]
Primary Endpoints SLEDAI-2K and Adjusted Mean SLEDAI (AMS) reduction[4][5]
Secondary Endpoint British Isles Lupus Assessment Group (BILAG) Responder Index[4][5]
Table 2: Efficacy Results of the PRELUDE Trial
EndpointResult
Primary (SLEDAI-2K & AMS) Not met[1][4][5]
Secondary (BILAG Responder Index) Met for the 0.5 mg this compound group (OR=2.09, p=0.03) in the intent-to-treat cohort. Trends were observed in the 1.0 mg and 2.5 mg dose groups.[4][5][6]
Subgroup Analysis (0.5 mg this compound) Positive results in patients with low or no steroid use, seropositivity, and those with a 2-grade BILAG improvement.[4][5]

Experimental Protocols

PRELUDE Trial Dosing and Administration:

Eligible patients were randomized in a 1:1:1:1 ratio to receive weekly subcutaneous injections of 0.5 mg, 1.0 mg, or 2.5 mg of this compound, or a placebo.[1][4] The treatment regimen consisted of an initial 8-week phase where this compound (or placebo) was administered in combination with the patient's ongoing steroid medication.[1] This was followed by an 18-week steroid withdrawal phase where the steroid dosage was gradually tapered.[1]

Mandatory Visualization

Edratide_Mechanism_of_Action cluster_sle Systemic Lupus Erythematosus (SLE) Pathogenesis cluster_this compound This compound Intervention cluster_effects Immunomodulatory Effects cluster_downregulated Downregulated Factors cluster_upregulated Upregulated Factors Autoreactive T Cells Autoreactive T Cells Pro-inflammatory Cytokines Pro-inflammatory Cytokines Autoreactive T Cells->Pro-inflammatory Cytokines Autoreactive B Cells Autoreactive B Cells Autoreactive B Cells->Pro-inflammatory Cytokines Apoptosis Apoptosis Pro-inflammatory Cytokines->Apoptosis This compound This compound Downregulation Downregulation This compound->Downregulation Upregulation Upregulation This compound->Upregulation IL-1β, TNF-α, IFN-γ, IL-10 IL-1β, TNF-α, IFN-γ, IL-10 Downregulation->IL-1β, TNF-α, IFN-γ, IL-10 BLyS BLyS Downregulation->BLyS Caspase-3, Caspase-8 Caspase-3, Caspase-8 Downregulation->Caspase-3, Caspase-8 Autoreactive T/B Cell Activity Autoreactive T/B Cell Activity Downregulation->Autoreactive T/B Cell Activity TGF-β TGF-β Upregulation->TGF-β FoxP3 (Treg cells) FoxP3 (Treg cells) Upregulation->FoxP3 (Treg cells)

Caption: this compound's immunomodulatory signaling pathway in SLE.

PRELUDE_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1:1:1) cluster_treatment 26-Week Treatment Period cluster_phase1 Weeks 1-8: Combination Phase cluster_phase2 Weeks 9-26: Steroid Withdrawal Phase cluster_endpoints Endpoint Analysis Screening Patient Screening (SLEDAI-2K: 6-12) Randomization Randomization Screening->Randomization GroupA 0.5 mg this compound + Steroids Randomization->GroupA GroupB 1.0 mg this compound + Steroids Randomization->GroupB GroupC 2.5 mg this compound + Steroids Randomization->GroupC GroupD Placebo + Steroids Randomization->GroupD WithdrawalA 0.5 mg this compound + Tapered Steroids GroupA->WithdrawalA WithdrawalB 1.0 mg this compound + Tapered Steroids GroupB->WithdrawalB WithdrawalC 2.5 mg this compound + Tapered Steroids GroupC->WithdrawalC WithdrawalD Placebo + Tapered Steroids GroupD->WithdrawalD Endpoints Primary: SLEDAI-2K, AMS Secondary: BILAG WithdrawalA->Endpoints WithdrawalB->Endpoints WithdrawalC->Endpoints WithdrawalD->Endpoints

Caption: Workflow of the PRELUDE Phase II clinical trial.

References

Mitigating potential side effects of Edratide in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edratide in preclinical models.

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical experiments with this compound.

1. Unexpected Inflammatory Response at Injection Site

Potential Cause Troubleshooting/Mitigation Strategy
High Peptide Concentration Optimize the formulation by reducing the peptide concentration. If solubility is a concern, explore alternative buffer systems.
Contaminants in Peptide Preparation Ensure the use of high-purity, endotoxin-free this compound. Analyze the peptide stock for potential contaminants using methods like HPLC and mass spectrometry.
Vehicle-Induced Irritation Test the vehicle alone as a control to rule out its contribution to the inflammatory response. Consider alternative, biocompatible vehicles.
Improper Injection Technique Ensure proper subcutaneous or intraperitoneal injection techniques to minimize tissue damage. Rotate injection sites if multiple administrations are required.

2. Lack of Expected Therapeutic Efficacy in Murine Lupus Models

Potential Cause Troubleshooting/Mitigation Strategy
Suboptimal Dosing Regimen A Phase II clinical trial suggested that the lowest dose (0.5 mg) was most effective.[1] Perform a dose-response study to determine the optimal therapeutic window in your specific preclinical model.
Inappropriate Timing of Intervention Initiate treatment at different stages of disease progression (e.g., prophylactic vs. therapeutic) to identify the most effective intervention window.
Peptide Instability Ensure proper storage of lyophilized this compound at -20°C or -80°C.[2] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[2]
Concomitant Steroid Use Be aware that corticosteroids may mask the therapeutic effects of this compound, as observed in clinical studies.[1] If possible, design studies with steroid-sparing regimens.
Model-Specific Differences The therapeutic effect of this compound may vary between different murine lupus models (e.g., NZB/W F1, MRL/lpr). Characterize the immunological profile of your model to ensure it is appropriate for evaluating this compound's mechanism of action.

3. Variability in Experimental Readouts

Potential Cause Troubleshooting/Mitigation Strategy
Inconsistent Peptide Formulation Standardize the protocol for peptide solubilization and formulation to ensure consistency across experiments.
Biological Variability Increase the number of animals per group to enhance statistical power. Ensure proper randomization and blinding of experimental groups.
Assay Performance Validate all analytical methods used for assessing efficacy and toxicity. Include appropriate positive and negative controls in each assay.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is its mechanism of action? this compound (hCDR1) is a synthetic peptide composed of 19 amino acids.[3] It functions as an immunomodulator by downregulating the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ) and apoptosis-related genes, while upregulating regulatory T-cells and immunosuppressive molecules like TGF-β.[4] This helps to restore immune balance in the context of systemic lupus erythematosus (SLE).[4]

  • What are the known side effects of this compound in preclinical models? Published preclinical studies on this compound have primarily focused on its efficacy and mechanism of action, with limited specific reporting of adverse events. However, based on its immunomodulatory nature and general knowledge of peptide therapeutics, potential side effects in preclinical models could include injection site reactions (inflammation, swelling) and, theoretically, induction of an immune response against the peptide itself, although this is less common with shorter peptides.

Experimental Design

  • What is a recommended starting dose for this compound in a murine lupus model? Based on clinical trial data where the lowest dose showed the most promise, a dose-ranging study is recommended.[1] Starting with doses around 0.5 mg/kg and titrating up or down can help identify the optimal therapeutic dose in your specific model.

  • How should I prepare and store this compound for in vivo studies? Lyophilized this compound should be stored at -20°C or -80°C.[2] Reconstitute the peptide in a sterile, biocompatible buffer immediately before use. Avoid repeated freeze-thaw cycles by aliquoting the reconstituted peptide if it will be used for multiple experiments.[2]

  • What control groups should be included in my experiments? Essential control groups include:

    • A vehicle control group to assess the effect of the delivery vehicle alone.

    • A healthy, non-diseased control group to establish baseline measurements.

    • A positive control group (if available) treated with a compound known to be effective in your model.

Troubleshooting

  • I am observing high inter-animal variability in my results. What can I do?

    • Ensure consistent and accurate dosing for all animals.

    • Standardize all experimental procedures, including animal handling and sample collection.

    • Increase the sample size (n) per group to improve statistical power.

    • Consider the age and sex of the animals, as these can influence disease progression and treatment response.

  • My in vitro results with this compound are not translating to my in vivo model. What could be the reason?

    • Pharmacokinetics and Bioavailability: The peptide may be rapidly cleared or degraded in vivo. Consider formulation strategies to improve stability.

    • Dose and Route of Administration: The effective concentration in vitro may not be achieved in vivo with the current dosing regimen.

    • Complexity of the In Vivo Environment: The complex interplay of various cell types and signaling pathways in a living organism may lead to different outcomes compared to a simplified in vitro system.

Data Presentation

Table 1: Summary of this compound's Immunomodulatory Effects in Preclinical Models

Parameter Effect of this compound Treatment Reference
Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) Downregulation[4]
Apoptosis-Related Genes (Caspase-3, Caspase-8) Downregulation[4]
Regulatory T-cells (Tregs) Upregulation[1]
Immunosuppressive Molecules (TGF-β, FoxP3) Upregulation[4]
Anti-dsDNA Antibodies Downregulation[1]
Kidney Immune Complex Deposits Reduction[1]

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Reconstitute the peptide in a sterile, endotoxin-free vehicle (e.g., phosphate-buffered saline, pH 7.4) to a desired stock concentration.

    • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

  • Dilution:

    • Dilute the stock solution to the final injection concentration using the same sterile vehicle.

  • Storage:

    • If not for immediate use, aliquot the reconstituted peptide and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2. Assessment of Injection Site Reactions

  • Administration:

    • Administer this compound or vehicle control via subcutaneous injection.

  • Observation:

    • Visually inspect the injection site at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection).

    • Score for signs of inflammation, including erythema (redness), edema (swelling), and induration (hardening).

  • Histopathology (Optional):

    • At the end of the observation period, euthanize the animals and collect the skin and underlying tissue at the injection site.

    • Fix the tissue in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E).

    • A qualified pathologist should evaluate the sections for signs of inflammation, necrosis, and other pathological changes.

3. Evaluation of Cytokine Levels

  • Sample Collection:

    • Collect blood samples via an appropriate method (e.g., retro-orbital sinus, cardiac puncture) at designated time points.

    • Process the blood to obtain serum or plasma and store at -80°C until analysis.

  • Analysis:

    • Measure the concentrations of relevant cytokines (e.g., IL-1β, TNF-α, IFN-γ, TGF-β) using a validated method such as:

      • Enzyme-Linked Immunosorbent Assay (ELISA)

      • Multiplex bead-based immunoassay (e.g., Luminex)

Visualizations

Edratide_Signaling_Pathway This compound This compound T_Cell Autoreactive T-Cell This compound->T_Cell Modulates Treg Regulatory T-Cell (Treg) This compound->Treg Upregulates B_Cell Autoreactive B-Cell T_Cell->B_Cell Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) T_Cell->Pro_Inflammatory_Cytokines Apoptosis Apoptosis T_Cell->Apoptosis Autoantibodies Autoantibody Production B_Cell->Autoantibodies Treg->T_Cell Suppresses Immunosuppressive_Molecules Immunosuppressive Molecules (TGF-β, FoxP3) Treg->Immunosuppressive_Molecules Experimental_Workflow start Start: Preclinical Study Design animal_model Select Murine Lupus Model (e.g., NZB/W F1) start->animal_model groups Randomize into Treatment Groups (Vehicle, this compound Doses) animal_model->groups treatment Administer this compound/Vehicle groups->treatment monitoring Monitor for Clinical Signs & Side Effects treatment->monitoring sampling Collect Samples (Blood, Tissues) monitoring->sampling analysis Analyze Samples (Cytokines, Histopathology, etc.) sampling->analysis data Data Analysis & Interpretation analysis->data

References

Validation & Comparative

A Comparative Analysis of Edratide and Belimumab for the Treatment of Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two therapeutic agents for Systemic Lupus Erythematosus (SLE): Edratide and Belimumab. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, clinical trial outcomes, and the experimental methodologies used in their evaluation.

Introduction

Systemic Lupus Erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and widespread inflammation. The demand for targeted therapies has led to the development of novel drugs like this compound and Belimumab, which offer distinct approaches to modulating the immune response in SLE patients. Belimumab is a monoclonal antibody that targets B-lymphocyte stimulator (BLyS), a key factor in B-cell survival and differentiation. In contrast, this compound is a synthetic peptide that acts as an immunomodulator, aiming to restore immune tolerance by downregulating pathogenic T and B cell activity.

Mechanism of Action

Belimumab: Targeting B-Cell Homeostasis

Belimumab is a fully human monoclonal antibody that specifically binds to and neutralizes the soluble form of B-lymphocyte stimulator (BLyS), also known as B-cell activating factor (BAFF). BLyS is a cytokine that plays a crucial role in the survival, maturation, and differentiation of B-cells. In SLE patients, elevated levels of BLyS are associated with increased disease activity. By inhibiting BLyS, Belimumab reduces the survival of autoreactive B-cells and their differentiation into plasma cells that produce autoantibodies, thereby mitigating the autoimmune response.

The signaling pathway of BLyS involves its interaction with three receptors on B-cells: B-cell activating factor receptor (BAFF-R), transmembrane activator and calcium modulator and cyclophilin ligand interactor (TACI), and B-cell maturation antigen (BCMA). These interactions activate downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which promotes B-cell survival and proliferation.

G cluster_belimumab Belimumab's Mechanism of Action cluster_bcell B-Cell Surface cluster_downstream Intracellular Signaling Belimumab Belimumab Soluble BLyS (BAFF) Soluble BLyS (BAFF) Belimumab->Soluble BLyS (BAFF) binds to & neutralizes BAFF-R BAFF-R Soluble BLyS (BAFF)->BAFF-R interaction blocked TACI TACI Soluble BLyS (BAFF)->TACI interaction blocked BCMA BCMA Soluble BLyS (BAFF)->BCMA interaction blocked NF-κB Pathway NF-κB Pathway BAFF-R->NF-κB Pathway activation inhibited TACI->NF-κB Pathway activation inhibited BCMA->NF-κB Pathway activation inhibited B-Cell Survival & Proliferation B-Cell Survival & Proliferation NF-κB Pathway->B-Cell Survival & Proliferation leads to Autoantibody Production Autoantibody Production B-Cell Survival & Proliferation->Autoantibody Production results in

Diagram 1: Belimumab's signaling pathway.
This compound: An Immunomodulatory Approach

This compound (hCDR1) is a synthetic peptide composed of 19 amino acids, based on the complementarity-determining region 1 (CDR1) of a human anti-DNA autoantibody. Its mechanism of action is not targeted to a single molecule but is rather immunomodulatory, leading to the downregulation of autoreactive T and B cells. Treatment with this compound has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ, as well as BLyS. Additionally, it upregulates the expression of the immunosuppressive cytokine TGF-β and the regulatory T-cell marker FoxP3, and down-regulates pro-apoptotic molecules like caspase-3 and caspase-8. This suggests that this compound helps to restore immune tolerance by shifting the balance from a pro-inflammatory to a more regulated immune state.

G cluster_this compound This compound's Mechanism of Action cluster_effects Immunomodulatory Effects cluster_outcome Overall Outcome This compound This compound Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) This compound->Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) downregulates BLyS BLyS This compound->BLyS downregulates Pro-apoptotic Molecules (Caspase-3, Caspase-8) Pro-apoptotic Molecules (Caspase-3, Caspase-8) This compound->Pro-apoptotic Molecules (Caspase-3, Caspase-8) downregulates Immunosuppressive Molecules (TGF-β, FoxP3) Immunosuppressive Molecules (TGF-β, FoxP3) This compound->Immunosuppressive Molecules (TGF-β, FoxP3) upregulates Restoration of Immune Tolerance Restoration of Immune Tolerance Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ)->Restoration of Immune Tolerance BLyS->Restoration of Immune Tolerance Pro-apoptotic Molecules (Caspase-3, Caspase-8)->Restoration of Immune Tolerance Immunosuppressive Molecules (TGF-β, FoxP3)->Restoration of Immune Tolerance Downregulation of Autoreactive T & B Cells Downregulation of Autoreactive T & B Cells Restoration of Immune Tolerance->Downregulation of Autoreactive T & B Cells

Diagram 2: this compound's immunomodulatory effects.

Clinical Trial Data

No head-to-head clinical trials comparing this compound and Belimumab have been identified. The following data is a summary of their respective pivotal clinical trials.

Belimumab Clinical Trial Data

The efficacy of Belimumab was primarily established in two large Phase III clinical trials, BLISS-52 and BLISS-76.

Table 1: Summary of Belimumab Phase III Clinical Trial Data

ParameterBLISS-52BLISS-76
Primary Endpoint SLE Responder Index (SRI) at week 52SLE Responder Index (SRI) at week 52
SRI Response Rate (10 mg/kg) 58% (vs 44% placebo, p=0.0006)43.2% (vs 33.5% placebo, p=0.017)
SRI Response Rate (1 mg/kg) 51% (vs 44% placebo, p=0.0129)40.6% (vs 33.5% placebo, p=0.089)
Reduction in Severe Flares Significant reductionReduced risk of severe flares
Steroid Reduction Significant reductionNoted in a subgroup with higher disease activity
This compound Clinical Trial Data

The main clinical trial for this compound is the Phase II PRELUDE study.

Table 2: Summary of this compound Phase II (PRELUDE) Clinical Trial Data

ParameterPRELUDE Study
Primary Endpoints SLEDAI-2K and Adjusted Mean SLEDAI (AMS) reduction
Primary Endpoint Outcome Not met
Secondary Endpoint British Isles Lupus Assessment Group (BILAG) Responder Index
BILAG Response Rate (0.5 mg) Met (OR=2.09, p=0.03)
Safety and Tolerability Well tolerated and safe

Experimental Protocols

Belimumab Clinical Trial Protocol (BLISS-52 and BLISS-76)
  • Study Design: The BLISS trials were randomized, double-blind, placebo-controlled, multicenter Phase III studies.

  • Patient Population: Patients aged 18 years or older with a diagnosis of SLE according to the American College of Rheumatology criteria and active disease (SELENA-SLEDAI score ≥ 6) were enrolled. Patients were required to be seropositive (ANA ≥ 1:80 and/or anti-dsDNA ≥ 30 IU/mL).

  • Intervention: Patients were randomized to receive intravenous Belimumab at 1 mg/kg or 10 mg/kg, or placebo, in addition to standard of care therapy. Infusions were administered on days 0, 14, 28, and then every 28 days.

  • Endpoints: The primary efficacy endpoint was the SLE Responder Index (SRI) at week 52. The SRI is a composite endpoint defined as a ≥4-point reduction in SELENA-SLEDAI score, no new British Isles Lupus Assessment Group (BILAG) A organ domain score and no more than one new BILAG B score, and no worsening in the Physician's Global Assessment (PGA) score.

G cluster_workflow Belimumab Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Inclusion/Exclusion Criteria Met Treatment Period Treatment Period Randomization->Treatment Period Belimumab 1mg/kg, 10mg/kg, or Placebo Endpoint Assessment (Week 52) Endpoint Assessment (Week 52) Treatment Period->Endpoint Assessment (Week 52) Infusions at Day 0, 14, 28, then q28d Data Analysis Data Analysis Endpoint Assessment (Week 52)->Data Analysis SRI, SLEDAI, BILAG, PGA

Diagram 3: Belimumab clinical trial workflow.
This compound Clinical Trial Protocol (PRELUDE)

  • Study Design: The PRELUDE study was a Phase II, multinational, multicenter, randomized, double-blind, placebo-controlled study.

  • Intervention: Patients were randomized in a 1:1:1:1 ratio to receive weekly subcutaneous injections of this compound at doses of 0.5 mg, 1.0 mg, or 2.5 mg, or placebo.

G cluster_workflow This compound PRELUDE Trial Workflow Patient Enrollment Patient Enrollment Randomization (1:1:1:1) Randomization (1:1:1:1) Patient Enrollment->Randomization (1:1:1:1) SLEDAI-2K 6-12 Weekly SC Injections (26 weeks) Weekly SC Injections (26 weeks) Randomization (1:1:1:1)->Weekly SC Injections (26 weeks) This compound 0.5, 1.0, 2.5 mg or Placebo Endpoint Evaluation Endpoint Evaluation Weekly SC Injections (26 weeks)->Endpoint Evaluation Statistical Analysis Statistical Analysis Endpoint Evaluation->Statistical Analysis Primary: SLEDAI-2K, AMS Secondary: BILAG

Edratide in Systemic Lupus Erythematosus: A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Edratide (hCDR1), an investigational synthetic peptide, with established standard-of-care treatments for Systemic Lupus Erythematosus (SLE). The information is intended to support research, scientific evaluation, and drug development efforts by presenting a comprehensive overview of efficacy data, experimental protocols, and mechanisms of action.

Executive Summary

Mechanism of Action: A Divergent Approach

Standard SLE therapies primarily focus on broad immunosuppression or targeting specific components of the immune system. This compound, however, was designed to induce a more specific, tolerogenic response.

This compound's Proposed Signaling Pathway:

This compound is a synthetic peptide based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody. Its proposed mechanism involves the downregulation of autoreactive T and B cells associated with SLE.[1] Treatment with this compound has been shown to lead to a cascade of events that includes the downregulation of pathogenic cytokines such as IL-1β, TNF-α, IFN-γ, and IL-10, as well as the pro-apoptotic molecules caspase-3 and caspase-8.[2][3] Concurrently, it upregulates the expression of the immunoregulatory molecules TGF-β and FoxP3.[2][3]

Edratide_Signaling_Pathway This compound This compound (hCDR1) T_Cell Autoreactive T Cell This compound->T_Cell Downregulates B_Cell Autoreactive B Cell This compound->B_Cell Downregulates Immunoregulatory Immunoregulatory Molecules (TGF-β, FoxP3) This compound->Immunoregulatory Upregulates Pathogenic_Cytokines Pathogenic Cytokines (IL-1β, TNF-α, IFN-γ, IL-10) T_Cell->Pathogenic_Cytokines Pro_Apoptotic Pro-Apoptotic Molecules (Caspase-3, Caspase-8) T_Cell->Pro_Apoptotic B_Cell->Pathogenic_Cytokines B_Cell->Pro_Apoptotic SLE_Pathology SLE Pathology Pathogenic_Cytokines->SLE_Pathology Pro_Apoptotic->SLE_Pathology Immunoregulatory->SLE_Pathology Inhibits

This compound's proposed immunomodulatory signaling pathway.

Standard SLE Treatments' Mechanisms:

  • Hydroxychloroquine: An antimalarial with immunomodulatory effects, though its precise mechanism in SLE is not fully elucidated. It is believed to interfere with lysosomal activity and toll-like receptor signaling.

  • Mycophenolate Mofetil: An immunosuppressant that inhibits the proliferation of T and B lymphocytes by blocking purine synthesis.

  • Belimumab: A monoclonal antibody that specifically targets and inhibits B-lymphocyte stimulator (BLyS), a key factor in B-cell survival and differentiation.

  • Anifrolumab: A monoclonal antibody that binds to the type I interferon receptor, blocking the activity of all type I interferons, which are central to SLE pathogenesis.

Comparative Efficacy: A Review of Clinical Trial Data

A direct head-to-head comparison of this compound with current standard-of-care treatments is unavailable. The PRELUDE trial for this compound was placebo-controlled. Therefore, this section presents an indirect comparison of efficacy based on the primary and secondary endpoints from the respective pivotal clinical trials.

Table 1: Comparison of Efficacy Endpoints for this compound and Standard SLE Treatments

Treatment (Trial)Primary EndpointEfficacy Result (Treatment vs. Placebo)Key Secondary Endpoint(s)Efficacy Result (Treatment vs. Placebo)
This compound (PRELUDE) SLEDAI-2K and Adjusted Mean SLEDAI (AMS) reductionNot Met[1][4][5][6]BILAG Responder IndexMet for 0.5 mg dose (OR=2.09, p=0.03)[1][4][5][6]
Hydroxychloroquine Varies by study; often reduction in SLEDAI score and flare ratesSignificant reduction in SLEDAI-2K (p < 0.001) and anti-dsDNA (p < 0.001) after 2 months[7]Increased CH50 levelsSignificant increase in CH50 (p = 0.012)[7]
Mycophenolate Mofetil Varies by study; often renal response in lupus nephritis or reduction in disease activityGood clinical response in 69% of patients refractory to other treatments[8]Reduction in prednisone doseSignificant reduction in prednisone dose[9][10]
Belimumab (BLISS-52 & BLISS-76) SLE Responder Index (SRI) at week 52Met (57.6% vs 43.6% in BLISS-52; 43.2% vs 33.5% in BLISS-76)[11][12][13]Reduction in severe flare ratesSignificant reduction in severe flares[11]
Anifrolumab (TULIP-1 & TULIP-2) SRI-4 (TULIP-1); BICLA (TULIP-2)TULIP-1: Not Met; TULIP-2: Met (47.8% vs 31.5%)[5][6]Improvement in mucocutaneous and musculoskeletal domainsSignificant improvement in both domains[14]

Experimental Protocols: A Glimpse into Trial Designs

The methodologies of the key clinical trials for this compound and the comparator standard treatments share some commonalities in their assessment of SLE, yet differ in their specific inclusion criteria and primary endpoints.

This compound (PRELUDE Trial) Experimental Workflow:

The PRELUDE study was a Phase II, multinational, multicenter, randomized, double-blind, placebo-controlled trial.[15]

PRELUDE_Trial_Workflow Screening Patient Screening (n=340) Inclusion Inclusion Criteria: - 18-65 years - ≥4 ACR criteria - SLEDAI-2K 6-12 - Stable SLE meds Screening->Inclusion Exclusion Exclusion Criteria: - Chronic infection - Immunodeficiency - Malignancy - Recent cytotoxic agents Screening->Exclusion Randomization Randomization (1:1:1:1) Inclusion->Randomization Group1 This compound 0.5 mg Randomization->Group1 Group2 This compound 1.0 mg Randomization->Group2 Group3 This compound 2.5 mg Randomization->Group3 Group4 Placebo Randomization->Group4 Treatment Weekly Subcutaneous Injection Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Endpoint Primary Endpoint Assessment (SLEDAI-2K & AMS) Treatment->Endpoint Secondary Secondary Endpoint Assessment (BILAG) Treatment->Secondary

Experimental workflow of the PRELUDE trial for this compound.

Table 2: Comparison of Key Experimental Protocol Elements

FeatureThis compound (PRELUDE)Belimumab (BLISS trials)Anifrolumab (TULIP trials)
Phase IIIIIIII
Patient Population SLE with active disease (SLEDAI-2K 6-12)[4][16]Autoantibody-positive SLE with SELENA-SLEDAI ≥6[11]Moderately to severely active, autoantibody-positive SLE (SLEDAI-2K ≥6)[4]
Intervention Subcutaneous weekly injections of this compound (0.5, 1.0, or 2.5 mg) or placebo[4][16]Intravenous belimumab (1 or 10 mg/kg) or placebo every 4 weeks[11]Intravenous anifrolumab (300 mg) or placebo every 4 weeks[4]
Primary Endpoint Co-primary: SLEDAI-2K and Adjusted Mean SLEDAI (AMS) reduction[4][16]SLE Responder Index (SRI) at week 52[11]TULIP-1: SRI-4 at week 52; TULIP-2: BICLA at week 52[3][6]
Trial Duration 26 weeks of treatment[6]52 to 76 weeks[11]52 weeks[4]

Conclusion

This compound presented a novel, targeted approach to SLE treatment by aiming to induce immunotolerance. However, its failure to meet the primary endpoints in the Phase II PRELUDE trial has halted its clinical development. In contrast, standard SLE therapies, including older immunomodulators and newer biologics, have demonstrated statistically significant efficacy in large-scale Phase III trials, leading to their approval and widespread clinical use. While this compound showed a favorable safety profile and some positive signals in secondary endpoints, the existing evidence does not support its efficacy as being comparable to current standard-of-care treatments for SLE. Future research into peptide-based immunomodulation for autoimmune diseases may yet yield promising candidates, but this compound, in its tested form, does not appear to be a viable alternative to established therapies.

References

Validating Edratide as a Therapeutic Target in Systemic Lupus Erythematosus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Edratide, an investigational therapeutic for Systemic Lupus Erythematosus (SLE), with an established treatment, Belimumab. The information is supported by experimental data from clinical trials and preclinical studies to aid in the evaluation of this compound's therapeutic potential.

Introduction to this compound and its Therapeutic Rationale

Systemic Lupus Erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and the dysregulation of T and B cells.[1] this compound (hCDR1) is a synthetic peptide composed of 19 amino acids, designed as a tolerogenic peptide to modulate the autoimmune response in SLE.[1] Its mechanism of action is centered on the downregulation of autoreactive T and B cells, which are key drivers of the disease's pathogenesis.[2]

Mechanism of Action: A Tale of Two Targets

This compound and Belimumab employ distinct strategies to intervene in the autoimmune processes of SLE.

This compound: This novel peptide is believed to induce a regulatory T-cell (Treg) response.[3] This leads to a cascade of immunomodulatory effects, including the downregulation of pro-inflammatory cytokines such as IL-1β, TNF-α, IFN-γ, and IL-10, as well as the B-lymphocyte stimulator (BLyS).[4][5] Furthermore, this compound has been shown to suppress the expression of pro-apoptotic molecules like caspase-3 and caspase-8, while upregulating the immunosuppressive cytokine TGF-β and the Treg-associated transcription factor FoxP3.[4][5]

Belimumab: As a monoclonal antibody, Belimumab targets and inhibits the biological activity of B-lymphocyte stimulator (BLyS), also known as B-cell activating factor (BAFF).[6][7] BLyS is a crucial cytokine for the survival and differentiation of B cells into antibody-producing plasma cells.[6] By neutralizing BLyS, Belimumab reduces the survival of autoreactive B cells, thereby decreasing the production of autoantibodies that contribute to SLE pathology.[4][6]

Comparative Efficacy: A Look at the Clinical Trial Data

Direct head-to-head clinical trials comparing this compound and Belimumab have not been conducted. Therefore, this comparison relies on data from their respective pivotal clinical trials.

FeatureThis compound (PRELUDE Phase II Trial)Belimumab (BLISS-52 & BLISS-76 Phase III Trials)
Primary Endpoint Not Met (Reduction in SLEDAI-2K score)[8][9][10]Met (SRI-4 Responder Rate at Week 52)[1][2]
Key Secondary Endpoint BILAG Responder Index: 40% in the 0.5 mg this compound group showed a response (OR=2.09, p=0.03)[8][9][10][11]SRI-4 Responder Rate: Significantly higher response rates compared to placebo. In BLISS-52, 58% of patients on 10 mg/kg belimumab achieved an SRI-4 response versus 44% for placebo. In BLISS-76, the rates were 43% for belimumab versus 34% for placebo.[1][12]
Noteworthy Subgroup Analysis The 0.5 mg dose showed a substantial effect in the BILAG index, particularly in patients with low or no steroid use and those who were seropositive.[3][9][10]Consistent efficacy was observed across various subgroups, including those with high disease activity at baseline.[2][13]

SLE Responder Index (SRI): A composite endpoint requiring a reduction of at least 4 points in the SELENA-SLEDAI score, no new BILAG A or no more than one new BILAG B score, and no worsening in Physician's Global Assessment.[12][14]

British Isles Lupus Assessment Group (BILAG) Index: An assessment tool that measures disease activity in nine organ systems. A response is typically defined as an improvement from a high score (A or B) to a lower score (C or D/E).[14]

Experimental Protocols

Assessment of Clinical Endpoints (SLEDAI-2K and BILAG)
  • BILAG: This index assesses disease activity in nine distinct organ systems. Each system is graded on an A to E scale, where 'A' represents severe disease activity and 'E' represents no activity. The assessment is based on the physician's evaluation of symptoms and laboratory results.[14][16]

Gene Expression Analysis by Real-Time RT-PCR

To investigate the molecular mechanism of this compound, changes in gene expression in peripheral blood mononuclear cells (PBMCs) of SLE patients were analyzed.

  • PBMC Isolation: Blood samples are collected from patients, and PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • RNA Extraction: Total RNA is extracted from the isolated PBMCs using a suitable reagent like TRIzol, following the manufacturer's protocol.[17]

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR using specific primers for the genes of interest (e.g., IL-1β, TNF-α, IFN-γ, IL-10, BLyS, caspase-3, caspase-8, TGF-β, FoxP3) and a housekeeping gene for normalization (e.g., GAPDH). The relative expression of each gene is calculated using the ΔΔCt method.[18]

Visualizing the Pathways

To better understand the distinct mechanisms of this compound and Belimumab, the following diagrams illustrate their proposed signaling pathways.

Edratide_Signaling_Pathway This compound This compound (hCDR1) Treg Regulatory T Cell (Treg) This compound->Treg Induces Autoreactive_T_Cell Autoreactive T Cell Treg->Autoreactive_T_Cell Suppresses Autoreactive_B_Cell Autoreactive B Cell Treg->Autoreactive_B_Cell Suppresses Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ, IL-10, BLyS) Treg->Proinflammatory_Cytokines Downregulates Pro_apoptotic_Molecules Pro-apoptotic Molecules (Caspase-3, Caspase-8) Treg->Pro_apoptotic_Molecules Downregulates Immunosuppressive_Molecules Immunosuppressive Molecules (TGF-β, FoxP3) Treg->Immunosuppressive_Molecules Upregulates Autoreactive_T_Cell->Proinflammatory_Cytokines Produces Autoreactive_B_Cell->Proinflammatory_Cytokines Produces Belimumab_Signaling_Pathway Belimumab Belimumab BLyS BLyS (BAFF) Belimumab->BLyS Neutralizes B_Cell_Receptor BLyS Receptors (on B Cells) BLyS->B_Cell_Receptor Binds to Autoreactive_B_Cell_Survival Autoreactive B Cell Survival & Differentiation B_Cell_Receptor->Autoreactive_B_Cell_Survival Promotes Autoantibody_Production Autoantibody Production Autoreactive_B_Cell_Survival->Autoantibody_Production Leads to

References

Cross-Reactivity Profile of Edratide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity studies concerning Edratide (hCDR1), a synthetic peptide developed for the treatment of Systemic Lupus Erythematosus (SLE).

This compound is a 19-amino acid peptide based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody expressing the 16/6 idiotype.[1] Its mechanism of action is not based on direct target neutralization but on the modulation of the immune system to restore tolerance. This guide delves into the available data on its cross-reactivity with other autoantibodies, drawing comparisons from studies on the parent 16/6 idiotype to infer potential interactions.

This compound's Immunomodulatory Approach

A key finding from preclinical studies is that treatment with this compound down-regulated anti-dsDNA-specific antibodies but had no significant effect on the 16/6 idiotype-specific antibody response.[2] This suggests a specific immunomodulatory effect rather than a broad suppression of antibody production.

Cross-Reactivity of the Parent 16/6 Idiotype

Direct cross-reactivity studies of this compound with a wide panel of autoantibodies are not extensively available in the public domain. However, significant insights can be gained by examining the cross-reactivity profile of the parent anti-DNA antibody possessing the 16/6 idiotype.

Studies have demonstrated that the 16/6 idiotype is a common cross-reactive idiotype found in SLE patients and their first-degree relatives.[5] Research has revealed that antibodies bearing the 16/6 idiotype are polyspecific and can recognize other antigens besides DNA.

Key Cross-Reactivities of 16/6 Idiotype Antibodies:

  • Lymphocytotoxic Antibodies: The 16/6 idiotype has been found on lymphocytotoxic antibodies, and the cytotoxic activity of these antibodies could be blocked by anti-16/6 idiotype antibodies.[6] This suggests a shared structural feature between anti-DNA and lymphocytotoxic antibodies in some SLE patients.

  • Platelets: Human monoclonal anti-DNA autoantibodies expressing the 16/6 idiotype have been shown to bind to platelets.[7] This binding was not dependent on DNA, protein, or sialic acid on the platelet surface, indicating a direct interaction with a platelet epitope.[7]

These findings for the parent 16/6 idiotype antibody are crucial as they suggest that this compound, being derived from its CDR1, might have the potential to interact with components of the idiotypic network related to these cross-reactive antibodies. However, it is important to emphasize that this is an inference, and direct experimental evidence for this compound is lacking.

Quantitative Data Summary

The following table summarizes the key findings related to the immunomodulatory effects of this compound and the cross-reactivity of the parent 16/6 idiotype.

ParameterFindingSupporting Evidence
This compound Effect on Anti-dsDNA Antibodies Downregulation of anti-dsDNA specific antibodies.Preclinical studies in mouse models of SLE.[2]
This compound Effect on 16/6 Idiotype Antibodies No significant effect on the 16/6 Id-specific antibody response.Preclinical studies in mouse models of SLE.[2]
16/6 Idiotype Cross-Reactivity Present on lymphocytotoxic antibodies.Activity of lymphocytotoxic antibodies from SLE patients' sera was blocked by anti-16/6 idiotype antibody.[6]
16/6 Idiotype Cross-Reactivity Binds to platelets.Human monoclonal anti-DNA antibodies with 16/6 idiotype bound to fixed, fresh, and thrombin-activated platelets.[7]

Experimental Protocols

Detailed experimental protocols for specific cross-reactivity studies of this compound are not available due to the absence of such published studies. However, this section outlines the general methodologies used in the cited studies for assessing antibody levels and binding.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-dsDNA Antibodies

This method is commonly used to quantify the levels of anti-dsDNA antibodies in serum samples.

  • Coating: Microtiter plates are coated with highly purified double-stranded DNA (dsDNA).

  • Sample Incubation: Diluted patient serum is added to the wells and incubated to allow anti-dsDNA antibodies to bind to the coated antigen.

  • Washing: Unbound components are removed by washing the wells.

  • Conjugate Incubation: An enzyme-conjugated anti-human IgG antibody is added, which binds to the captured anti-dsDNA antibodies.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Detection: The absorbance of the colored product is measured using an ELISA reader, and the concentration of anti-dsDNA antibodies is determined by comparison to a standard curve.

Platelet Binding Assay

This assay was used to determine the binding of 16/6 idiotype positive monoclonal antibodies to platelets.

  • Platelet Preparation: Platelets are isolated and can be used fresh, fixed with glutaraldehyde, or activated with thrombin.

  • Antibody Incubation: The monoclonal antibody of interest (e.g., intrinsically radiolabeled) is incubated with the prepared platelets.

  • Washing: Unbound antibodies are removed by washing.

  • Detection: The amount of bound antibody is quantified, for example, by measuring radioactivity in a solution phase radioimmunoassay.

  • Competition Assays: To determine specificity, competition experiments can be performed by pre-incubating the antibody with potential inhibitors (e.g., single-stranded DNA) before adding it to the platelets.

Visualizing the Concepts

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for detecting cross-reactivity.

Edratide_Mechanism_of_Action This compound This compound (hCDR1) Immune_Modulation Immunomodulation This compound->Immune_Modulation Induces Treg Regulatory T Cells (Tregs) Autoreactive_T Autoreactive T Cells Treg->Autoreactive_T Suppresses Autoreactive_B Autoreactive B Cells Treg->Autoreactive_B Suppresses Autoreactive_T->Autoreactive_B Helps activate Autoantibodies Pathogenic Autoantibodies (e.g., anti-dsDNA) Autoreactive_B->Autoantibodies Produce Immune_Modulation->Treg Promotes

Caption: Proposed immunomodulatory mechanism of this compound.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assay Binding Assay (e.g., ELISA) cluster_analysis Analysis Edratide_Sample This compound or 16/6 Idiotype Antibody Incubation Incubate this compound/Antibody with Coated Antigens Edratide_Sample->Incubation Antigen_Panel Panel of Autoantigens (e.g., Ro, La, Sm, Platelets) Antigen_Panel->Incubation Washing Wash to Remove Unbound Molecules Incubation->Washing Detection Add Labeled Secondary Antibody and Substrate Washing->Detection Measurement Measure Signal (e.g., Absorbance) Detection->Measurement Comparison Compare Signal to Controls Measurement->Comparison Result Determine Cross-Reactivity Comparison->Result

Caption: General experimental workflow for assessing cross-reactivity.

References

Assessing the Long-Term Immunogenicity of Edratide in Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the long-term immunogenicity of Edratide, a novel synthetic peptide for the treatment of Systemic Lupus Erythematosus (SLE), against other established biologic therapies. The development of anti-drug antibodies (ADAs) is a critical factor in evaluating the long-term efficacy and safety of biologic treatments. This document summarizes available data on the immunogenic potential of this compound and key comparator drugs, details the experimental protocols used for immunogenicity assessment, and illustrates the relevant biological pathways.

Comparative Immunogenicity of SLE Biologics

The table below summarizes the available data on the incidence of anti-drug antibodies for this compound and selected biologic agents used in the treatment of SLE. It is important to note that direct comparison of ADA rates across different studies can be challenging due to variations in assay methodologies and patient populations.

DrugDrug ClassADA RateStudy DurationComments
This compound (hCDR1) Synthetic PeptideData not available from long-term studies26 weeks (Phase II)The Phase II PRELUDE trial report mentions a favorable safety profile but does not provide specific data on anti-Edratide antibody formation[1][2][3][4].
Belimumab Monoclonal Antibody (anti-BLyS)0%24 monthsA real-world study found no patients developed ADAs during follow-up[5][6]. Other studies report "low rates of immunogenicity"[7].
Anifrolumab Monoclonal Antibody (anti-IFNAR1)Low52 weeksClinical trials have demonstrated low immunogenicity with no clinically relevant impact on pharmacokinetics, safety, or efficacy[8][9].
Rituximab Chimeric Monoclonal Antibody (anti-CD20)26.0%52 weeksThe EXPLORER trial reported this rate of anti-human chimeric antibodies (HACAs)[10]. SLE patients are considered at high risk for developing ADAs to rituximab[11][12].

Experimental Protocols

The detection and characterization of ADAs are crucial for understanding the immunogenicity of therapeutic proteins. The following are generalized methodologies for key experiments cited in the assessment of immunogenicity for biologic drugs in SLE.

Anti-Drug Antibody (ADA) Screening and Confirmatory Assays
  • Objective: To detect the presence of binding antibodies against the therapeutic drug in patient serum.

  • Methodology:

    • Screening Assay (ELISA): A common method is the bridging enzyme-linked immunosorbent assay (ELISA). In this assay, microtiter plates are coated with the drug. Patient serum is added, and if ADAs are present, they will bind to the coated drug. A second, labeled (e.g., biotinylated or enzyme-conjugated) form of the drug is then added, which binds to the ADA, forming a "bridge." The signal is generated by an enzyme-substrate reaction and is proportional to the amount of ADA present.

    • Confirmatory Assay: Positive samples from the screening assay are subjected to a confirmatory assay. This typically involves pre-incubating the patient serum with an excess of the drug before performing the ELISA. If the signal is significantly reduced in the presence of the excess drug, it confirms the specificity of the antibodies for the drug.

    • Acid Dissociation: For some assays, particularly for monoclonal antibody therapeutics where the drug may be present at high concentrations and interfere with the assay, an acid-dissociation step may be included to separate pre-existing drug-ADA complexes[5][6].

Neutralizing Antibody (NAb) Assay
  • Objective: To determine if the detected ADAs have the ability to inhibit the biological activity of the drug.

  • Methodology:

    • Cell-Based Assays: These assays use a cell line that responds to the drug in a measurable way (e.g., proliferation, apoptosis, or reporter gene expression). Patient serum containing potential NAbs is pre-incubated with the drug, and this mixture is then added to the cells. If NAbs are present, they will block the drug's activity, leading to a reduction in the cellular response compared to control samples.

    • Competitive Ligand-Binding Assays: In this format, the assay measures the ability of ADAs in patient serum to block the binding of the drug to its target receptor or ligand. A reduction in binding in the presence of the patient's serum indicates the presence of neutralizing antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by the compared therapies and a typical workflow for immunogenicity assessment.

Edratide_Mechanism_of_Action cluster_sle_pathogenesis SLE Pathogenesis cluster_edratide_effects This compound Effects Autoreactive_T_Cell Autoreactive T Cell Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) Autoreactive_T_Cell->Pro_inflammatory_Cytokines Autoreactive_B_Cell Autoreactive B Cell Autoantibody_Production Autoantibody Production Autoreactive_B_Cell->Autoantibody_Production Apoptosis Increased Apoptosis This compound This compound (hCDR1) Downregulation Downregulation This compound->Downregulation Upregulation Upregulation This compound->Upregulation Downregulation->Autoreactive_T_Cell Downregulation->Autoreactive_B_Cell Downregulation->Pro_inflammatory_Cytokines Downregulation->Autoantibody_Production Downregulation->Apoptosis Regulatory_T_Cell Regulatory T Cell (Treg) Upregulation->Regulatory_T_Cell TGF_beta_FoxP3 TGF-β, FoxP3 Upregulation->TGF_beta_FoxP3

Caption: Proposed mechanism of action of this compound in SLE.

Biologic_Targets_in_SLE B_Cell B Cell Plasmablast_Plasma_Cell Plasmablast / Plasma Cell B_Cell->Plasmablast_Plasma_Cell Differentiates CD20 CD20 B_Cell->CD20 Autoantibodies Autoantibodies Plasmablast_Plasma_Cell->Autoantibodies BLyS BLyS (B-Lymphocyte Stimulator) BLyS->B_Cell Promotes Survival & Differentiation IFNAR1 IFNAR1 Type_I_IFN Type I Interferon Type_I_IFN->IFNAR1 Binds Immune_Cells Immune Cells (pDCs, etc.) Immune_Cells->IFNAR1 Belimumab Belimumab Belimumab->BLyS Inhibits Rituximab Rituximab Rituximab->CD20 Targets for Depletion Anifrolumab Anifrolumab Anifrolumab->IFNAR1 Blocks

Caption: Targets of comparator biologic therapies in SLE.

Immunogenicity_Assessment_Workflow Patient_Sample Patient Serum Sample (Longitudinal Collection) Screening_Assay ADA Screening Assay (e.g., Bridging ELISA) Patient_Sample->Screening_Assay Negative_Result Negative for ADA Screening_Assay->Negative_Result Result Positive_Result Presumptive Positive Screening_Assay->Positive_Result Result Confirmatory_Assay Confirmatory Assay (Specificity Test) Positive_Result->Confirmatory_Assay Confirmed_Negative Confirmed Negative Confirmatory_Assay->Confirmed_Negative Result Confirmed_Positive Confirmed Positive for ADA Confirmatory_Assay->Confirmed_Positive Result Titer_Determination ADA Titer Determination Confirmed_Positive->Titer_Determination NAb_Assay Neutralizing Antibody (NAb) Assay (e.g., Cell-based Assay) Confirmed_Positive->NAb_Assay Clinical_Correlation Correlate with PK/PD, Efficacy, and Safety Data Titer_Determination->Clinical_Correlation NAb_Positive NAb Positive NAb_Assay->NAb_Positive Result NAb_Negative NAb Negative NAb_Assay->NAb_Negative Result NAb_Positive->Clinical_Correlation NAb_Negative->Clinical_Correlation

Caption: General workflow for immunogenicity assessment.

References

Safety Operating Guide

Navigating the Disposal of Edratide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Handling Information

Understanding the safety profile of Edratide is the first step in establishing safe handling and disposal procedures. The following table summarizes key information derived from available safety data sheets.

ParameterInformationCitation
Hazard Classification Not classified as a hazardous substance or mixture.[1]
Stability Stable under recommended storage conditions.[2]
Incompatibilities Strong oxidizing reagents.[2]
Hazardous Decomposition Oxides of carbon and nitrogen, hydrogen chloride.[2]
Personal Protective Equipment (PPE) Splash goggles, full suit, dust respirator, boots, gloves.[2][3]
Spill Response (Small) Use appropriate tools to put spilled material into a convenient waste disposal container.[2]
Spill Response (Large) Use a shovel to put the spilled material into a convenient waste disposal container.[2]
Storage Keep container tightly closed. Do not store above 5°C (41°F).[2]

Procedural Guidance for this compound Disposal

The disposal of this compound and associated waste should always be conducted in accordance with federal, state, and local environmental control regulations.[2] The following step-by-step guidance provides a framework for managing this compound waste in a laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial for safe and compliant waste management.

  • Unused or Expired this compound: Keep in its original, labeled container. Do not mix with other chemical waste.

  • Contaminated Labware: This includes items such as vials, syringes, pipette tips, and gloves that have come into direct contact with this compound. These should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. While this compound itself is not classified as hazardous, it is prudent to manage waste from investigational compounds with caution.

  • Contaminated Solutions: Aqueous solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container.

Step 2: Waste Container Management
  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any other chemicals present in the waste stream.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. Ensure containers are kept closed except when adding waste.

Step 3: Disposal Pathway

The final disposal of this compound waste should be handled by a licensed environmental waste management vendor.

  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional policies and local regulations.

  • Arrange for pickup by a certified hazardous waste contractor. The contractor will transport the waste to an approved treatment, storage, and disposal facility.

  • Documentation: Retain all documentation related to the waste disposal, including manifests, for the period required by your institution and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research environment.

Edratide_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Waste Management cluster_disposal Final Disposal A This compound Waste Generated B Unused/Expired this compound A->B C Contaminated Labware A->C D Contaminated Solutions A->D E Original Container B->E Collect in F Designated Solid Waste Container C->F Collect in G Designated Liquid Waste Container D->G Collect in H Label All Containers Clearly E->H F->H G->H I Store in Designated Area H->I J Contact EHS Department I->J K Arrange Pickup by Licensed Vendor J->K L Transport to Approved Facility K->L M Retain Disposal Documentation L->M

Caption: Workflow for the proper segregation, management, and disposal of this compound waste.

It is important to note that while this compound is not classified as a hazardous material, treating it as such for disposal purposes is a conservative and recommended approach, especially for an investigational compound. Always consult your institution's specific waste management policies and EHS department for guidance.

References

Essential Safety and Logistical Information for Handling Edratide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no specific Material Safety Data Sheet (MSDS) publicly available for Edratide. The following guidance is based on general best practices for handling synthetic peptides and potentially hazardous compounds in a research laboratory setting. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols.

This compound is a synthetic peptide investigated for its potential therapeutic effects.[1] As with any research chemical with an incomplete toxicological profile, it is prudent to handle this compound with a high degree of caution to minimize potential exposure to researchers and the environment.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols.[2][3][4][5]

PPE CategoryItemSpecifications and Use Case
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for any work involving this compound to protect against accidental splashes.[2][5]
Chemical Splash GogglesRecommended when preparing solutions or when there is a higher risk of splashing.[5]
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashes or aerosol generation.[2][5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Must be worn at all times when handling this compound containers, solutions, or contaminated surfaces. Check for any degradation and replace as needed.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is mandatory to protect skin and clothing.[2]
Impermeable GownRecommended for procedures with a high risk of splashes or when handling larger quantities.[3]
Respiratory Protection N95 or higher-rated respiratorRecommended when handling powdered this compound to prevent inhalation of fine particles.[4]

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated and secure location. According to one supplier, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Handling and Preparation:

  • Designated Area: All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to contain any potential aerosols.[4]

  • Weighing: When weighing powdered this compound, use a containment balance or an enclosure within the fume hood to minimize the risk of airborne particles.

  • Solution Preparation: When reconstituting, slowly add the solvent to the vial to prevent splashing.

Disposal Plan:

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and absorbent pads, should be treated as hazardous chemical waste.

  • Waste Containment: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.

  • Institutional Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) program.[6] Do not dispose of this compound waste in standard trash or down the drain.

Logical Workflow for Handling this compound

The following diagram illustrates the procedural flow for the safe handling of this compound from receipt to disposal.

Edratide_Workflow cluster_setup Setup and Preparation cluster_handling Active Handling cluster_cleanup Cleanup and Disposal receive Receive and Inspect Shipment store Store at Recommended Temperature (-20°C to -80°C) receive->store don_ppe Don Appropriate PPE store->don_ppe prep_area Prepare Handling Area (Fume Hood) don_ppe->prep_area weigh Weigh Powdered this compound prep_area->weigh reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experimental Procedures reconstitute->experiment segregate_waste Segregate Contaminated Waste experiment->segregate_waste decontaminate Decontaminate Work Surfaces segregate_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: A procedural workflow for the safe laboratory handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.